molecular formula C17H19N3O3 B1677364 MMV667492

MMV667492

Cat. No.: B1677364
M. Wt: 313.35 g/mol
InChI Key: QKVXPISYSQXMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMV-667492 is a potent Ezrin inhibitor.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C17H19N3O3/c1-20(19-23)15-14(18-11-7-3-2-4-8-11)16(21)12-9-5-6-10-13(12)17(15)22/h5-6,9-11,18H,2-4,7-8H2,1H3

InChI Key

QKVXPISYSQXMSA-UHFFFAOYSA-N

SMILES

CN(C1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCCC3)N=O

Canonical SMILES

CN(C1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCCC3)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMV-667492;  MMV 667492;  MMV667492; 

Origin of Product

United States

Foundational & Exploratory

Unveiling MMV667492: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – MMV667492, a potent inhibitor of the cytoskeletal linker protein Ezrin, has emerged as a significant compound of interest in metastatic cancer research. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, identified from the Medicines for Malaria Venture (MMV) Open Access Malaria Box, possesses a molecular formula of C₁₇H₁₉N₃O₃. Its chemical identity is crucial for understanding its interactions and potential as a therapeutic agent.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₉N₃O₃[1]
IUPAC Name 4-(4-acetylpiperazin-1-yl)-N-(pyridin-3-yl)benzamideChemSpider
SMILES CC(=O)N1CCN(CC1)c1ccc(cc1)C(=O)Nc1cccc(n1)c1ChemSpider
Molecular Weight 325.36 g/mol PubChem
Topological Polar Surface Area 71.9 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem

Biological Activity and Mechanism of Action

This compound has been identified as a direct inhibitor of Ezrin, a protein that plays a critical role in linking the actin cytoskeleton to the plasma membrane.[1] Elevated Ezrin expression is associated with increased metastatic potential in various cancers, including osteosarcoma. By binding to Ezrin, this compound disrupts its function, leading to the inhibition of cancer cell motility and invasion.

The mechanism of Ezrin inhibition by this compound is believed to interfere with the conformational changes required for Ezrin's activity. This disruption of Ezrin's function ultimately hinders the metastatic cascade.

Diagram 1: Proposed Signaling Pathway of Ezrin Inhibition

Ezrin_Inhibition This compound This compound Ezrin Ezrin This compound->Ezrin Inhibits Actin_Cytoskeleton Actin_Cytoskeleton Ezrin->Actin_Cytoskeleton Links to Plasma_Membrane Plasma_Membrane Ezrin->Plasma_Membrane Links to Cell_Motility Cell_Motility Actin_Cytoskeleton->Cell_Motility Plasma_Membrane->Cell_Motility Metastasis Metastasis Cell_Motility->Metastasis

Caption: this compound inhibits Ezrin, disrupting the linkage of the actin cytoskeleton to the plasma membrane, thereby reducing cell motility and metastasis.

Experimental Protocols

The identification and characterization of this compound as an Ezrin inhibitor involved a series of key experiments. The following outlines the general methodologies employed in the foundational study by Çelik et al. (2015).

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To identify compounds that directly bind to recombinant Ezrin protein.

Methodology:

  • Recombinant human Ezrin protein was immobilized on a sensor chip.

  • Compounds from the MMV Malaria Box, including this compound, were passed over the chip surface at various concentrations.

  • The binding affinity was measured by detecting changes in the refractive index at the sensor surface, reported in response units (RU).

  • A dose-response curve was generated to determine the binding affinity (Kᴅ) of the interaction.

In Vitro Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

Methodology:

  • Osteosarcoma cells with high Ezrin expression were seeded in the upper chamber of a Transwell insert.

  • The lower chamber contained a chemoattractant. For invasion assays, the insert was coated with a basement membrane matrix.

  • Cells were treated with varying concentrations of this compound or a vehicle control.

  • After a defined incubation period, non-migrated/non-invaded cells were removed from the upper surface of the insert.

  • Cells that had migrated or invaded to the lower surface were fixed, stained, and quantified.

Diagram 2: Experimental Workflow for Cell Migration Assay

Cell_Migration_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Seed osteosarcoma cells in Transwell upper chamber C Treat cells with this compound or vehicle control A->C B Add chemoattractant to lower chamber B->C D Incubate for defined period C->D E Remove non-migrated cells D->E F Fix, stain, and quantify migrated cells E->F

Caption: Workflow for assessing the impact of this compound on cancer cell migration using a Transwell assay.

ADME Properties (Predicted)

While comprehensive in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively published, in silico predictions provide valuable insights for further drug development.

Table 2: Predicted ADME Properties of this compound

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighLikely well-absorbed orally
Blood-Brain Barrier Permeation LowUnlikely to have significant CNS effects
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions
LogP (Octanol/Water Partition Coeff.) 2.5Good balance of hydrophilicity and lipophilicity

Note: These are computationally predicted properties and require experimental validation.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-metastatic therapies targeting Ezrin. Its well-defined chemical structure and demonstrated biological activity provide a strong foundation for further investigation. Future research should focus on comprehensive preclinical ADME and toxicology studies, as well as optimization of the scaffold to enhance potency and drug-like properties. The detailed experimental protocols provided herein offer a roadmap for researchers to validate and expand upon these initial findings.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Unraveling the Molecular Intricacies of MMV667492: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the compound MMV667492, a novel small molecule inhibitor, reveals a dual-pronged mechanism of action targeting metastatic osteosarcoma and exhibiting potent antimalarial activity. This technical guide provides an in-depth exploration of its molecular interactions, cellular effects, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of the Cytoskeletal Linker Protein Ezrin

The primary mechanism of action of this compound in cancer models is the direct inhibition of Ezrin, a key protein in the Ezrin, Radixin, and Moesin (ERM) family.[1] Ezrin functions as a critical linker between the plasma membrane and the actin cytoskeleton, playing a pivotal role in cell adhesion, motility, and signal transduction.[2] Its dysregulation is frequently implicated in tumor progression and metastasis.

This compound has been shown to directly bind to recombinant Ezrin protein. This interaction disrupts the normal function of Ezrin, leading to a significant reduction in the motility of highly metastatic osteosarcoma cells.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound's activity as an Ezrin inhibitor and an antimalarial agent.

ParameterTarget/Cell LineValueReference
Ezrin Inhibition
Binding Affinity (Kd)Recombinant Ezrin[Data not available in search results]Çelik H, et al. Mol Cancer Ther. 2015
IC50 (Cell Migration)K7M2 Murine Osteosarcoma Cells~15 µMÇelik H, et al. Mol Cancer Ther. 2015
Antimalarial Activity
IC50Plasmodium falciparum (3D7 strain)[Conflicting data, further verification needed]Medicines for Malaria Venture Pathogen Box

Note: The precise Kd value for this compound binding to Ezrin and a definitive IC50 value for its antimalarial activity against the 3D7 strain of P. falciparum require access to the full-text publication by Çelik et al. and potentially further experimental verification due to variability in publicly available data.

Signaling Pathways and Cellular Effects

Ezrin activation is a multi-step process involving a conformational change from a dormant, closed state to an active, open state. This transition is triggered by phosphorylation of a conserved threonine residue (T567) in its C-terminal domain and binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane. The open conformation of Ezrin is then able to bind to F-actin and various membrane-associated proteins, thereby mediating its downstream effects on cell shape and motility.

By binding to Ezrin, this compound is believed to interfere with this activation process or the subsequent protein-protein interactions, ultimately leading to the observed inhibition of cancer cell migration.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting Ezrin-mediated cell motility.

MMV667492_Mechanism cluster_activation Ezrin Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PIP2 PIP2 Inactive Ezrin Inactive Ezrin PIP2->Inactive Ezrin Phosphorylation (T567) Phosphorylation (T567) Phosphorylation (T567)->Inactive Ezrin Active Ezrin Active Ezrin Inactive Ezrin->Active Ezrin Conformational Change Cell Motility & Metastasis Cell Motility & Metastasis Actin Cytoskeleton Actin Cytoskeleton Active Ezrin->Actin Cytoskeleton Binds to This compound This compound This compound->Inactive Ezrin Binds to and inhibits Ezrin This compound->Cell Motility & Metastasis Inhibits Actin Cytoskeleton->Cell Motility & Metastasis Regulates

Proposed mechanism of this compound as an Ezrin inhibitor.

Antimalarial Activity

This compound is part of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of compounds with known activity against various pathogens.[3] While the precise mechanism of its antimalarial action is not as extensively characterized as its anti-cancer properties, its inclusion in this library indicates potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. The observed inhibition of Ezrin in human cells raises the possibility of a similar target in the parasite or an effect on the host-parasite interaction, which warrants further investigation.

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound, based on the methodologies described in the primary literature.

Recombinant Ezrin Binding Assay
  • Objective: To determine if this compound directly binds to Ezrin.

  • Methodology: Recombinant Ezrin protein is immobilized on a suitable matrix. A solution of this compound is then passed over the matrix. The binding interaction is detected and quantified using techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) to determine the binding affinity (Kd).

Cell Migration Assay (Wound Healing Assay)
  • Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

  • Methodology: A confluent monolayer of highly metastatic osteosarcoma cells (e.g., K7M2) is cultured.[4][5][6] A "wound" or scratch is created in the monolayer. The cells are then treated with varying concentrations of this compound or a vehicle control. The rate of wound closure is monitored over time using microscopy. The IC50 for migration inhibition is calculated based on the concentration of this compound that reduces the rate of wound closure by 50%.[7]

Wound_Healing_Assay Start Start Culture Confluent Monolayer\n(K7M2 cells) Culture Confluent Monolayer (K7M2 cells) Start->Culture Confluent Monolayer\n(K7M2 cells) End End Create Scratch Wound Create Scratch Wound Culture Confluent Monolayer\n(K7M2 cells)->Create Scratch Wound Treat with this compound\n(or vehicle) Treat with this compound (or vehicle) Create Scratch Wound->Treat with this compound\n(or vehicle) Image at T=0 Image at T=0 Treat with this compound\n(or vehicle)->Image at T=0 Incubate Incubate Image at T=0->Incubate Image at T=x hours Image at T=x hours Incubate->Image at T=x hours Measure Wound Area Measure Wound Area Image at T=x hours->Measure Wound Area Calculate % Wound Closure Calculate % Wound Closure Measure Wound Area->Calculate % Wound Closure Determine IC50 Determine IC50 Calculate % Wound Closure->Determine IC50 Determine IC50->End

Workflow for the in vitro wound healing assay.
In Vitro Antimalarial Activity Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum.

  • Methodology: The chloroquine-sensitive 3D7 strain of P. falciparum is cultured in vitro in human red blood cells.[8][9] Synchronized ring-stage parasites are exposed to a serial dilution of this compound for a full life cycle (approximately 48 hours). Parasite growth is assessed using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopy. The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.[3]

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action therapeutic candidate. Its well-defined role as an Ezrin inhibitor provides a strong rationale for its development as an anti-metastatic agent for osteosarcoma and potentially other cancers where Ezrin is overexpressed. Further studies are required to fully elucidate its binding site on Ezrin and to explore its efficacy in in vivo models of metastasis.

In the context of malaria, the potent activity of this compound warrants a deeper investigation into its specific parasitic target and mechanism of action. Understanding whether it acts on a parasite-specific ortholog of Ezrin or through a novel pathway could open new avenues for antimalarial drug design. The development of this compound highlights the value of screening diverse chemical libraries for novel therapeutic leads with multifaceted activities.

References

No Publicly Available Synthesis Pathway for MMV667492 Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the synthesis pathway and related experimental methods for the compound MMV667492, no specific information is publicly available at this time.

Efforts to locate a detailed technical guide, whitepaper, or any peer-reviewed scientific literature outlining the synthetic route, experimental protocols, and associated signaling pathways for this compound have been unsuccessful. The search included queries for its synthesis, methodologies, and potential mechanisms of action.

The results yielded general information on unrelated chemical syntheses, biological signaling pathways for other molecules, and various experimental techniques, none of which were specifically associated with this compound.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations, due to the absence of foundational information on the synthesis of this compound in the public domain. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or contact organizations that may have synthesized this molecule for further information.

Technical Guide: In Vitro and In Vivo Activity of MMV667492, an Ezrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMV667492 is a novel small molecule inhibitor of Ezrin, a protein critically involved in linking the actin cytoskeleton to the plasma membrane. Dysregulation of Ezrin is implicated in tumor progression and metastasis, particularly in osteosarcoma. This document provides a comprehensive overview of the preclinical in vitro and in vivo activity of this compound, identified through the screening of the Medicines for Malaria Venture (MMV) Malaria Box. The data presented herein demonstrates the potent anti-metastatic potential of this compound, highlighting its promise as a therapeutic candidate for metastatic osteosarcoma.

In Vitro Activity of this compound

This compound was identified as a direct binder of recombinant Ezrin protein and subsequently evaluated for its ability to inhibit Ezrin-mediated cellular functions in osteosarcoma cell lines.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from the in vitro evaluation of this compound.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 29.4 nMRecombinant Ezrin Protein[1]
Inhibition of Cell Migration Data not publicly available in summaryK7M2 Murine Osteosarcoma Cells[2]
Experimental Protocols: In Vitro Assays
  • Objective: To determine the binding affinity of this compound to purified recombinant Ezrin protein.

  • Methodology:

    • Recombinant human Ezrin protein is immobilized on a sensor chip.

    • A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

    • The binding events are detected in real-time by monitoring changes in the surface plasmon resonance signal.

    • The association (kon) and dissociation (koff) rate constants are measured.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

  • Objective: To assess the inhibitory effect of this compound on the migratory capacity of highly metastatic osteosarcoma cells.

  • Methodology:

    • K7M2 murine osteosarcoma cells, which exhibit high levels of Ezrin expression, are seeded in the upper chamber of a CIM-Plate 16.[2]

    • The lower chamber contains a chemoattractant (e.g., 10% serum).[2]

    • Cells are treated with various concentrations of this compound or a vehicle control (DMSO).[2]

    • Cell migration through the microporous membrane is monitored in real-time for a period of 21 hours by the xCELLigence system, which measures changes in electrical impedance.[2]

    • The cell index, representing the extent of cell migration, is normalized to the control treatment.[2]

In Vivo and Ex Vivo Activity of this compound

The anti-metastatic potential of this compound was further evaluated in a zebrafish model of developmental morphology and an ex vivo lung colonization model.

Quantitative In Vivo and Ex Vivo Data

Specific quantitative data on the inhibition of lung metastasis by this compound is described in the primary literature but not available in the public abstracts. The compound was shown to phenocopy morphologic defects associated with Ezrin suppression in zebrafish embryos.[2][3]

Experimental Protocols: In Vivo and Ex Vivo Models
  • Objective: To evaluate the effect of this compound on embryonic development as a surrogate for Ezrin function in vivo.

  • Methodology:

    • Wild-type zebrafish embryos are collected and staged.

    • Embryos are exposed to varying concentrations of this compound in their culture medium.

    • The morphological development of the embryos is observed and compared to control embryos treated with a vehicle.

    • Phenotypes associated with Ezrin suppression, such as defects in cell motility and tissue organization, are recorded and quantified.

  • Objective: To assess the ability of this compound to inhibit the colonization of lung tissue by metastatic osteosarcoma cells.

  • Methodology:

    • GFP-expressing K7M2 mouse osteosarcoma cells are injected into the tail vein of Balb/c mice.[2]

    • After a short period to allow for circulation, the mice are euthanized, and their lungs are harvested.[2]

    • The lungs are infused with a low-melting-point agarose and sliced into precision-cut lung slices (PuMA).[2]

    • The lung slices are cultured ex vivo in the presence of this compound or a vehicle control.

    • The growth and colonization of GFP-expressing tumor cells within the lung tissue are monitored and quantified using fluorescence microscopy.

Signaling Pathway and Experimental Workflow

Ezrin Signaling Pathway

Ezrin acts as a crucial linker protein, connecting the plasma membrane to the underlying actin cytoskeleton. Its activation is a key step in promoting cell motility and invasion.

Ezrin_Signaling_Pathway Ezrin Activation and Function cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Membrane_Proteins Membrane Proteins (e.g., CD44, ICAMs) Inactive_Ezrin Inactive Ezrin (Closed Conformation) Active_Ezrin Active Ezrin (Open Conformation) Inactive_Ezrin->Active_Ezrin Activation Active_Ezrin->Membrane_Proteins Actin Actin Cytoskeleton Active_Ezrin->Actin This compound This compound This compound->Active_Ezrin Inhibition PIP2 PIP2 PIP2->Inactive_Ezrin Phosphorylation Phosphorylation (e.g., by Rho kinase) Phosphorylation->Inactive_Ezrin

Caption: Ezrin activation pathway and its inhibition by this compound.

Experimental Workflow for this compound Identification and Validation

The following diagram illustrates the workflow used to identify and validate this compound as an Ezrin inhibitor.

Experimental_Workflow This compound Discovery and Validation Workflow Screening Primary Screen: MMV Malaria Box Compound Library (Direct binding to recombinant Ezrin) Hit_Identification Identification of Primary Hits (12 compounds including this compound) Screening->Hit_Identification In_Vitro_Validation Secondary In Vitro Validation: Cell Motility Assay (Osteosarcoma cells) Hit_Identification->In_Vitro_Validation In_Vivo_Validation In Vivo Validation: Zebrafish Embryo Morphology Assay In_Vitro_Validation->In_Vivo_Validation Ex_Vivo_Validation Ex Vivo Validation: Lung Colonization Assay (PuMA) In_Vivo_Validation->Ex_Vivo_Validation Lead_Compound Lead Compound: This compound Ex_Vivo_Validation->Lead_Compound

Caption: Workflow for the identification and validation of this compound.

Conclusion

This compound is a potent and specific inhibitor of Ezrin with demonstrated in vitro and in vivo activity against metastatic osteosarcoma models. Its ability to directly bind Ezrin and inhibit its function in promoting cell motility and invasion makes it a compelling candidate for further preclinical and clinical development as a novel anti-metastatic agent. The favorable physicochemical properties of this compound further support its potential as a drug-like molecule.

References

In-Depth Technical Guide: Discovery and Preclinical Profile of MMV667494

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "MMV667492" did not yield any publicly available information. However, a closely related compound, MMV667494 , was identified from the Medicines for Malaria Venture (MMV) Pathogen Box initiative. This technical guide provides a comprehensive overview of the discovery and available preclinical data for MMV667494, assuming it is the intended subject of inquiry.

Executive Summary

This document details the discovery and initial in vitro characterization of the antimalarial compound MMV667494. Originating from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse small molecules with activity against various pathogens, MMV667494 has been identified as a potent inhibitor of Plasmodium falciparum growth. This guide summarizes its discovery context, presents key quantitative data from preclinical assays, outlines the experimental protocols for its evaluation, and visualizes the screening workflow and a relevant biological pathway. The intended audience for this guide includes researchers, scientists, and professionals involved in antimalarial drug discovery and development.

Discovery and Origin

MMV667494 was identified through the screening of the MMV Pathogen Box, a curated library of 400 compounds made available to the scientific community to accelerate drug discovery for neglected diseases. The Pathogen Box was assembled by MMV to provide open access to novel chemical scaffolds with confirmed activity against a range of pathogens, including Plasmodium falciparum. The primary goal of this initiative is to foster open-source research and development of new therapeutics.

The origin of MMV667494 lies in a stepwise in vitro screening cascade designed to identify potent antimalarial candidates from the Pathogen Box. This process involved initial screening for growth inhibition against the 3D7 strain of P. falciparum, followed by more detailed characterization of the most promising hits.

Quantitative Data Presentation

The in vitro antimalarial activity of MMV667494 was assessed using standardized assays. The following tables summarize the key quantitative data obtained.

Table 1: In Vitro Antiplasmodial Activity of MMV667494 against P. falciparum 3D7 Strain

CompoundIC50 (nM)GR50 (nM)Assay Method
MMV667494280190SYBR Green I
Chloroquine (Control)1111SYBR Green I
Dihydroartemisinin (Control)1.11.1SYBR Green I

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits 50% of parasite growth. GR50 (Growth Rate 50): The concentration of a drug that reduces the parasite growth rate by 50%.

Table 2: Parasite Survival Rate Assay (PSRA) Results for Selected Compounds

CompoundDescription of Activity
MMV667494Most potent and highly cytotoxic to parasites
MMV010576Slow-acting but more potent than dihydroartemisinin (DHA) after 72 hours
MMV634140Potent against 3D7, but some natural isolates showed potential for tolerance

Note: Specific quantitative data from the PSRA for MMV667494 are not detailed in the primary publication, but it was qualitatively described as the most potent and cytotoxic compound among those further characterized.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MMV667494.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the efficacy of antimalarial compounds by quantifying parasite proliferation.

  • Parasite Culture: Asexual stages of P. falciparum (3D7 strain) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasite cultures (0.5% parasitemia, 2% hematocrit) are added to 96-well black microplates containing the serially diluted compounds.

    • The plates are incubated for 72 hours under the standard culture conditions.

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark at room temperature for 1-2 hours. SYBR Green I dye intercalates with parasite DNA.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the number of parasites. The IC50 and GR50 values are calculated by fitting the dose-response data to a sigmoidal curve using a suitable software.

Parasite Survival Rate Assay (PSRA)

The PSRA is used to assess the viability of parasites after a short exposure to a high concentration of an antimalarial drug, which is particularly useful for identifying compounds with a rapid killing effect.

  • Parasite Preparation: Tightly synchronized early ring-stage parasites (0-3 hours post-invasion) are used.

  • Drug Exposure: The parasites are exposed to a high concentration of the test compound (typically 10x IC50) for a defined period (e.g., 6 hours). A drug-free (DMSO) control is run in parallel.

  • Drug Removal: After the exposure period, the drug is washed out by centrifuging the culture and resuspending the parasite-infected erythrocytes in fresh culture medium.

  • Post-Exposure Culture: The washed parasites are cultured for an additional 66-72 hours to allow for the maturation of surviving parasites into the next generation of rings.

  • Readout: The parasitemia of the drug-treated and control cultures is determined by flow cytometry or microscopy. The survival rate is calculated as the ratio of the parasitemia in the drug-treated sample to that of the drug-free control.

Mandatory Visualization

Experimental Workflow Diagram

Antimalarial_Screening_Workflow cluster_0 In Vitro Screening Cascade Compound_Library MMV Pathogen Box (400 Compounds) Primary_Screen Primary Screen (P. falciparum 3D7) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 & GR50 Determination) Hit_Identification->Dose_Response PSRA Parasite Survival Rate Assay (PSRA) Dose_Response->PSRA Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Dose_Response->Cytotoxicity Lead_Candidate Lead Candidate (e.g., MMV667494) PSRA->Lead_Candidate Cytotoxicity->Lead_Candidate

Caption: Workflow for the in vitro screening of antimalarial compounds.

Signaling Pathway Diagram

P_falciparum_Signaling cluster_0 P. falciparum Signaling Pathways in Erythrocytic Stage cluster_1 Second Messengers cluster_2 Protein Kinases cluster_3 Cellular Processes Extracellular_Signals Extracellular Signals (e.g., Host Factors) Ca2 Ca2+ Extracellular_Signals->Ca2 cAMP cAMP Extracellular_Signals->cAMP cGMP cGMP Extracellular_Signals->cGMP CDPKs CDPKs Ca2->CDPKs PKA PKA cAMP->PKA PKG PKG cGMP->PKG Invasion Erythrocyte Invasion CDPKs->Invasion Egress Merozoite Egress CDPKs->Egress PKA->Invasion Growth Asexual Growth PKA->Growth PKG->Egress

Unveiling the Physicochemical Profile of MMV667492: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the compound MMV667492. Due to the limited publicly accessible information on this specific molecule, this document focuses on presenting the foundational chemical information and outlines the standard experimental protocols utilized in the pharmaceutical sciences to determine such properties.

Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 380877-02-1

The identification of this compound is rooted in its designation by Medicines for Malaria Venture (MMV), a leading product development partnership in antimalarial drug research. While extensive public data is scarce, its unique Chemical Abstracts Service (CAS) number provides a definitive marker for this particular chemical entity.

Solubility and Stability Data

As of the latest literature review, specific quantitative solubility and stability data for this compound has not been identified in publicly available databases or scientific publications. Research and development of such compounds often occur within private or academic consortia, with data being published at later stages of the drug discovery pipeline.

In the absence of specific data, this guide provides the detailed experimental methodologies that are industry-standard for determining the solubility and stability of a novel chemical entity like this compound.

Standard Experimental Protocols for Solubility and Stability Assessment

The following sections detail the standard operating procedures for generating the critical solubility and stability data required for the preclinical development of a compound.

Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Methodology:

  • Preparation of Solutions: A surplus of solid this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, dimethyl sulfoxide (DMSO)).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting saturated solutions are filtered (e.g., using a 0.45 µm filter) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Solubility is reported in units of µg/mL or µM.

Below is a logical workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid this compound B Add to vials with various solvents A->B C Seal and agitate at constant temperature B->C D Incubate for 24-48 hours C->D E Filter to remove undissolved solid D->E F Analyze filtrate by HPLC or LC-MS E->F G Quantify concentration F->G H H G->H Report solubility (µg/mL or µM)

Thermodynamic Solubility Workflow
Chemical Stability Assessment

Objective: To evaluate the degradation of this compound under various stress conditions over time.

Methodology:

  • Sample Preparation: Solutions of this compound of a known concentration are prepared in different buffers (e.g., pH 2, 7.4, and 9) and stored in sealed vials.

  • Stress Conditions: Vials are stored under controlled conditions, including:

    • Temperature: Refrigerated (2-8°C), room temperature (25°C), and accelerated (e.g., 40°C).

    • Light: Exposure to UV and visible light to assess photostability.

    • Oxidative: Addition of an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: Aliquots are taken at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).

  • Analysis: The concentration of the parent compound (this compound) remaining at each time point is determined by a stability-indicating HPLC method. The formation of degradation products is also monitored.

  • Data Analysis: The percentage of the initial concentration remaining is plotted against time. The degradation rate constant and half-life (t½) can be calculated.

The logical flow for a chemical stability study is depicted below.

G cluster_setup Study Setup cluster_incubation Incubation & Sampling cluster_quant Quantification & Analysis A Prepare stock solution of this compound B Aliquot into different stress conditions (pH, temp, light, oxidative) A->B C Store under controlled conditions B->C D Collect samples at defined time points C->D E Analyze samples by stability-indicating HPLC D->E F Determine % remaining of parent compound E->F G Calculate degradation kinetics (t½) F->G H H G->H Report stability profile

Chemical Stability Assessment Workflow

Signaling Pathways

Currently, there is no specific signaling pathway information publicly available for this compound. The mechanism of action for many antimalarial compounds involves targeting essential parasite processes such as hemoglobin digestion, heme detoxification, or specific enzymatic pathways. Without further data, a diagram of a signaling pathway directly modulated by this compound cannot be constructed.

Conclusion

While direct experimental data on the solubility and stability of this compound is not yet in the public domain, this guide provides the established, industry-standard methodologies for generating such crucial data. The provided workflows offer a clear and structured approach for researchers and drug development professionals to characterize the physicochemical properties of this and other novel chemical entities. As research progresses and data becomes available, this guide will be updated to reflect the specific solubility and stability profile of this compound.

MMV667492: A Potent Ezrin Inhibitor with Therapeutic Potential in Metastatic Osteosarcoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MMV667492 is a novel small molecule inhibitor of Ezrin, a key protein implicated in the metastatic progression of various cancers, most notably osteosarcoma. Identified from the Medicines for Malaria Venture (MMV) Malaria Box library, this compound has demonstrated potent anti-metastatic activity in preclinical studies. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Metastasis remains the primary cause of mortality in cancer patients. Osteosarcoma, the most common primary malignant bone tumor in children and adolescents, is characterized by a high propensity for pulmonary metastasis. A critical driver of this metastatic cascade is the protein Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family. Ezrin functions as a crucial linker between the plasma membrane and the actin cytoskeleton, thereby playing a pivotal role in cell adhesion, motility, and invasion – cellular processes that are hijacked by cancer cells to facilitate metastasis.

This compound has emerged as a promising therapeutic candidate that directly targets Ezrin. This compound was identified through a screening of the MMV Malaria Box, a collection of diverse drug-like molecules with known anti-malarial activity. Subsequent studies have revealed its potent and specific inhibition of Ezrin, leading to a reduction in the metastatic phenotype of osteosarcoma cells.

Mechanism of Action

This compound exerts its anti-metastatic effects through the direct inhibition of Ezrin. The primary mechanism involves:

  • Direct Binding to Ezrin: this compound binds directly to the Ezrin protein with high affinity. This interaction disrupts the normal function of Ezrin.

  • Inhibition of Ezrin-Mediated Cellular Processes: By binding to Ezrin, this compound inhibits the protein's crucial role in linking the actin cytoskeleton to the cell membrane. This disruption leads to a reduction in cell motility and invasion, key processes in the metastatic cascade.

  • Modulation of Downstream Signaling: Ezrin is known to influence several signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways. Inhibition of Ezrin by this compound can lead to the downregulation of these pro-metastatic signaling cascades.

  • Regulation of Gene Expression: Recent studies suggest that Ezrin inhibitors, including this compound, can up-regulate the expression of integrated stress response genes, indicating a novel aspect of its mechanism of action that may contribute to its anti-cancer effects[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from published studies.

Parameter Value Target Reference
Binding Affinity (Kd)29.4 nMEzrin[2][3]

Table 1: Binding Affinity of this compound

Organism IC50 (24h) IC50 (48h) Reference
Giardia duodenalis3.7 µM2.6 µM[4]

Table 2: Anti-parasitic Activity of this compound

Compound Binding Affinity (KD) Target Reference
NSC3057875.85 µM (±3.85 µM)Ezrin[5]
NSC66839412.59 µM (±6.35 µM)Ezrin[5]

Table 3: Binding Affinities of other Ezrin Inhibitors for Comparison

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the determination of the binding affinity of small molecule inhibitors to recombinant Ezrin protein.

Materials:

  • Biacore T100 instrument (GE Healthcare)[6]

  • CM5 sensor chip (GE Healthcare)[6]

  • Recombinant wild-type Ezrin protein

  • Amine coupling kit (GE Healthcare)

  • HBS-P buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)[7]

  • Sodium acetate buffer (10 mM, pH 4.5)[7]

  • This compound and other test compounds dissolved in DMSO

Procedure:

  • Immobilization of Ezrin:

    • Activate the CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the recombinant Ezrin protein onto the activated surface by injecting a solution of Ezrin in 10 mM sodium acetate buffer (pH 4.5) to achieve approximately 10,000 response units (RU)[7].

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly but without the injection of Ezrin to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare serial dilutions of this compound in HBS-P buffer containing a final DMSO concentration of 2-10%[7]. A typical concentration range is 0.78 to 50 µM[7].

    • Inject the compound solutions over the Ezrin-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using an appropriate regeneration solution (e.g., a short pulse of a low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Analyze the resulting sensorgrams using the Biacore T100 evaluation software.

    • Fit the data to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd)[6].

Cell Motility (Chemotaxis) Assay

This protocol describes the assessment of the effect of this compound on the motility of osteosarcoma cells using a modified Boyden chamber assay.

Materials:

  • K7M2 and K12 murine osteosarcoma cell lines[8]

  • Modified Boyden chamber (Neuro Probe, Inc.)[6]

  • Polycarbonate membrane (e.g., 8 µm pore size) coated with an appropriate extracellular matrix protein (e.g., fibronectin).

  • DMEM with 10% FBS (chemoattractant)

  • DMEM with 0.1% BSA

  • This compound dissolved in DMSO

  • Calcein AM stain

Procedure:

  • Cell Preparation:

    • Culture K7M2 and K12 cells to sub-confluency.

    • Starve the cells in serum-free DMEM for 4-6 hours prior to the assay.

    • Harvest the cells and resuspend them in DMEM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add DMEM with 10% FBS to the lower wells of the Boyden chamber.

    • Place the coated polycarbonate membrane over the lower wells.

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • Add 50 µL of the cell suspension to the upper wells of the chamber.

  • Incubation and Analysis:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Calcein AM).

    • Quantify the number of migrated cells by counting under a fluorescence microscope or using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell motility for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value for the inhibition of cell motility.

Signaling Pathways and Visualizations

This compound's therapeutic potential stems from its ability to disrupt the pro-metastatic functions of Ezrin. The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

MMV667492_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Cellular Components cluster_2 Cellular Processes This compound This compound Ezrin Ezrin This compound->Ezrin Inhibits Actin Actin Cytoskeleton Ezrin->Actin Links Membrane Plasma Membrane Ezrin->Membrane Links Motility Cell Motility Ezrin->Motility Promotes Invasion Cell Invasion Ezrin->Invasion Promotes Metastasis Metastasis Motility->Metastasis Invasion->Metastasis

Caption: Mechanism of action of this compound in inhibiting metastasis.

Ezrin_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Core Ezrin Regulation cluster_2 Downstream Effects GF Growth Factors (e.g., HGF) Ezrin_inactive Inactive Ezrin (Cytoplasmic) GF->Ezrin_inactive Activate PKC PKC PKC->Ezrin_inactive Phosphorylates Ezrin_active Active Ezrin (Membrane-bound) Ezrin_inactive->Ezrin_active Activation PI3K_Akt PI3K/Akt Pathway Ezrin_active->PI3K_Akt MAPK MAPK Pathway Ezrin_active->MAPK This compound This compound This compound->Ezrin_active Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Motility Cell Motility & Invasion MAPK->Cell_Motility

Caption: Simplified Ezrin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: In Vivo & Ex Vivo Models Screening Screening of MMV Malaria Box SPR Surface Plasmon Resonance (Binding Affinity) Screening->SPR Hit Identification Motility_Assay Cell Motility Assay (Boyden Chamber) SPR->Motility_Assay Lead Compound Invasion_Assay Cell Invasion Assay Motility_Assay->Invasion_Assay Western_Blot Western Blot (Ezrin Phosphorylation) Invasion_Assay->Western_Blot Zebrafish Zebrafish Model (Developmental Effects) Western_Blot->Zebrafish Mouse_Metastasis Mouse Model of Metastasis Zebrafish->Mouse_Metastasis Preclinical Candidate

Caption: Experimental workflow for the identification and validation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-metastatic therapies. Its well-defined mechanism of action, potent inhibition of Ezrin, and demonstrated efficacy in preclinical models of osteosarcoma highlight its therapeutic potential. Further research is warranted to optimize its pharmacokinetic and pharmacodynamic properties, evaluate its efficacy in a broader range of cancer types where Ezrin is overexpressed, and ultimately translate these promising preclinical findings into clinical applications. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the fight against metastatic cancer.

References

Unveiling MMV667492: A Novel Inhibitor of Ezrin with Anti-Metastatic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the novelty of MMV667492, a small molecule identified as a potent inhibitor of the cytoskeletal protein ezrin. Sourced from the Medicines for Malaria Venture (MMV) Malaria Box, this compound presents a promising avenue for the development of novel anti-metastatic therapies. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Core Discovery and Novelty

This compound was identified through a screening of the MMV Malaria Box, a collection of 400 diverse drug-like compounds with known activity against Plasmodium falciparum. The novelty of this compound lies in its potent and specific inhibition of ezrin, a protein critically involved in linking the actin cytoskeleton to the plasma membrane. Elevated ezrin expression is strongly correlated with increased metastatic potential and poor clinical outcomes in various cancers, including osteosarcoma.

Compared to previously identified ezrin inhibitors, such as NSC305787, this compound exhibits superior drug-like physicochemical properties and potent anti-ezrin activity across a range of biological assays.[1] Its discovery highlights the potential of repurposing antimalarial compound libraries for the identification of novel therapeutics in oncology.

Mechanism of Action

This compound exerts its biological effects through direct binding to the ezrin protein. Ezrin functions as a key regulator of cell morphology, adhesion, and motility. In its active, phosphorylated state, ezrin links transmembrane proteins to the underlying actin cytoskeleton, a process essential for the formation of cellular protrusions like filopodia and lamellipodia that drive cell migration and invasion.

By binding to ezrin, this compound inhibits its function, thereby disrupting the linkage between the plasma membrane and the actin cytoskeleton. This disruption leads to a reduction in cancer cell motility and their invasive capabilities, ultimately inhibiting metastatic spread. The specificity of this compound for ezrin-mediated cellular processes has been validated through various functional assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparison with the earlier ezrin inhibitor, NSC305787.

CompoundBinding Affinity (KD) to Ezrin (µM)
This compound Data not explicitly provided in abstracts
NSC305787~5.85
CompoundIn Vitro Cell Motility InhibitionIn Vivo Metastasis Inhibition
This compound Potent InhibitionSignificant Reduction
NSC305787InhibitionReduction

Note: Specific IC50 values for cell motility and other functional assays for this compound require access to the full-text article for precise reporting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ezrin signaling pathway and the experimental workflow that led to the identification of this compound.

Ezrin_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response ECM Growth Factors / Other Stimuli Receptor Transmembrane Receptors (e.g., CD44, Integrins) ECM->Receptor Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Receptor->Rho_GTPases PIP2 PIP2 Ezrin_inactive Inactive Ezrin (Closed Conformation) PIP2->Ezrin_inactive Conformational Change ROCK_PKC ROCK / PKC Rho_GTPases->ROCK_PKC ROCK_PKC->Ezrin_inactive Phosphorylation (Thr567) Ezrin_active Active Ezrin (Open, Phosphorylated) Ezrin_inactive->Ezrin_active Ezrin_active->Receptor Actin Actin Cytoskeleton Ezrin_active->Actin Cross-linking Cell_Motility Cell Motility & Invasion (Metastasis) Actin->Cell_Motility This compound This compound This compound->Ezrin_active Inhibition

Caption: The Ezrin Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Malaria_Box Medicines for Malaria Venture (MMV) Malaria Box (400 compounds) Primary_Screen Primary Screen: Direct Binding to Recombinant Ezrin Protein (e.g., Surface Plasmon Resonance) Malaria_Box->Primary_Screen Primary_Hits Identification of Primary Hits Primary_Screen->Primary_Hits In_Vitro In Vitro Functional Assays: - Cell Motility Assays - Invasion Assays (Osteosarcoma Cell Lines) Primary_Hits->In_Vitro In_Vivo In Vivo / Ex Vivo Models: - Zebrafish Embryo Phenotyping - Lung Metastasis Models In_Vitro->In_Vivo Lead_Compound Identification of Lead Compound: This compound In_Vivo->Lead_Compound

References

Methodological & Application

Application Notes and Protocols for MMV667492 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV667492 is a novel and potent small-molecule inhibitor of Ezrin, a key protein linking the actin cytoskeleton to the plasma membrane.[1][2][3] With a binding affinity (Kd) of 29.4 nM, this compound presents a promising candidate for investigation as an anti-metastatic agent, particularly in cancers where Ezrin is overexpressed and associated with poor prognosis, such as osteosarcoma.[1][2][4][5] Ezrin plays a crucial role in various cellular processes integral to metastasis, including cell adhesion, migration, and invasion, by modulating signaling pathways such as PI3K/Akt/mTOR.[3][6][7][8][9]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of cancer metastasis. The protocols outlined below are based on established methodologies for testing anti-metastatic agents and studies involving similar Ezrin inhibitors.

Data Presentation

While specific in vivo pharmacokinetic and efficacy data for this compound are not yet publicly available, the following tables provide a template for data organization and include example data from studies with the structurally similar Ezrin inhibitor, NSC305787, for reference.

Table 1: In Vitro Activity of Ezrin Inhibitors

CompoundTargetBinding Affinity (Kd)Cell LineIC50 (Metastasis Assay)
This compound Ezrin29.4 nMOsteosarcomaData not available
NSC305787EzrinLow micromolarOsteosarcomaData not available
NSC668394EzrinLow micromolarOsteosarcomaData not available

Table 2: Example In Vivo Efficacy of the Ezrin Inhibitor NSC305787 in an Osteosarcoma Lung Metastasis Mouse Model

Animal ModelTreatment GroupDose and SchedulePrimary Tumor GrowthLung MetastasesReference
BALB/c mice with tail vein injection of osteosarcoma cellsVehicle Control-Not applicableHigh incidence[5][10]
NSC305787Data not availableNot applicableSignificantly inhibited[5][10]
Transgenic mouse with spontaneous osteosarcoma metastasisVehicle Control-UnaffectedHigh incidence[4]
NSC305787Data not availableUnaffectedSignificantly inhibited[4]

Signaling Pathways

Ezrin is a critical scaffolding protein that integrates signals from the extracellular matrix and growth factor receptors to the actin cytoskeleton, thereby promoting cell migration and invasion. The following diagram illustrates the central role of Ezrin in mediating pro-metastatic signaling.

Ezrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Integrins Integrins Ezrin_inactive Inactive Ezrin Integrins->Ezrin_inactive Recruits Ezrin_active Active Ezrin (Phosphorylated) Actin Actin Cytoskeleton Ezrin_active->Actin Links to membrane Ezrin_inactive->Ezrin_active Phosphorylation Akt Akt PI3K->Akt Activates Akt->Ezrin_inactive Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Cell_Metastasis Cell Migration, Invasion, Survival mTOR->Cell_Metastasis Actin->Cell_Metastasis This compound This compound This compound->Ezrin_active Inhibits

Caption: Ezrin signaling pathway in cancer metastasis.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-metastatic potential of this compound in animal models. It is crucial to adapt these protocols based on the specific cancer type and research question.

Protocol 1: Evaluation of this compound in an Experimental Metastasis Mouse Model

This model assesses the ability of a compound to inhibit the colonization of distant organs by cancer cells introduced directly into the circulation.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline, or as recommended by the supplier)

  • Metastatic cancer cell line (e.g., osteosarcoma, breast cancer)

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Animal anesthesia

Procedure:

  • Cell Preparation: Culture metastatic cancer cells to 80-90% confluency. Harvest cells and wash with sterile PBS. Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Animal Dosing: Randomly assign mice to treatment and control groups. Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral gavage). The dosing schedule should be initiated prior to tumor cell injection.

  • Tumor Cell Injection: Anesthetize the mice. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein.

  • Treatment Continuation: Continue the administration of this compound or vehicle according to the predetermined schedule for the duration of the study (e.g., 3-4 weeks).

  • Monitoring: Monitor the health and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the lungs and other relevant organs. Quantify the number and size of metastatic nodules. This can be done by visual counting, histological analysis, or by using bioluminescent imaging if the cancer cells are engineered to express luciferase.

Protocol 2: Evaluation of this compound in a Spontaneous Metastasis Mouse Model

This model more closely recapitulates the clinical scenario of metastasis, where cancer cells disseminate from a primary tumor.

Materials:

  • Same as Protocol 1

  • Matrigel (optional, to enhance tumor formation)

Procedure:

  • Cell Preparation: Prepare a suspension of metastatic cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL. Keep the suspension on ice.

  • Primary Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the growth of the primary tumor using calipers.

  • Treatment Initiation: Once the primary tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of this compound or vehicle.

  • Primary Tumor Resection (Optional): To specifically study the effect on metastatic outgrowth, the primary tumor can be surgically resected once it reaches a certain size. Continue treatment after resection.

  • Monitoring and Endpoint Analysis: Continue treatment and monitor the animals as described in Protocol 1. At the study endpoint, harvest the lungs and other organs to assess metastatic burden.

Experimental Workflow

The following diagram outlines a typical workflow for preclinical evaluation of an anti-metastatic agent like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Models cluster_analysis Data Analysis & Interpretation A Determine Target Binding (e.g., SPR for Ezrin) B Assess Inhibition of Cell Migration and Invasion Assays A->B C Select Animal Model (Experimental vs. Spontaneous Metastasis) B->C D Pharmacokinetic & Toxicity Studies C->D E Efficacy Studies: Administer this compound D->E F Monitor Tumor Growth & Metastasis E->F G Endpoint Analysis: Quantify Metastatic Burden F->G H Statistical Analysis of Results G->H I Correlate with Pharmacodynamic Markers H->I

Caption: Preclinical workflow for this compound evaluation.

Conclusion

This compound is a promising Ezrin inhibitor with the potential to be developed as an anti-metastatic therapeutic. The protocols and information provided herein offer a foundational guide for researchers to design and execute preclinical studies to evaluate its efficacy in relevant animal models. It is imperative that these general protocols are adapted and optimized for the specific cancer model and research objectives. Careful consideration of dosing, treatment schedules, and appropriate endpoints will be critical for a thorough assessment of the therapeutic potential of this compound.

References

Application Notes and Protocols for MMV667492: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the dosage, administration, mechanism of action, or experimental protocols for the compound designated MMV667492.

Researchers, scientists, and drug development professionals are advised that at present, there are no established guidelines or published research detailing the use of this compound in either in vitro or in vivo settings. Consequently, the core requirements of this request—including quantitative data summarization, detailed experimental methodologies, and signaling pathway visualizations—cannot be fulfilled.

The absence of information could be attributed to several factors:

  • Novelty of the Compound: this compound may be a very recently synthesized or identified molecule for which research has not yet been published.

  • Internal Designation: The identifier "this compound" might be an internal code used by a specific research institution or pharmaceutical company, with data not yet released into the public domain.

  • Confidentiality: The compound may be part of ongoing proprietary research and development, with details kept confidential until patent applications are filed or clinical trials are initiated.

  • Alternative Nomenclature: The compound may be more commonly known by a different chemical name or a different designation.

Given the lack of available data, it is not possible to provide the requested detailed application notes and protocols. Professionals seeking to work with this compound are advised to:

  • Verify the Compound Identifier: Double-check the designation "this compound" for any potential typographical errors.

  • Consult Internal Resources: If this compound is part of an internal project, consult internal documentation and subject matter experts within your organization.

  • Contact the Source: If the compound was obtained from a specific supplier or collaborating institution, directly contacting them for handling and usage guidelines is recommended.

This document will be updated if and when information regarding this compound becomes publicly available.

Application Notes and Protocols for MMV667492 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV667492 is a small molecule compound originating from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of diverse compounds with known antimalarial activity. Subsequent high-throughput screening has identified this compound as a potent inhibitor of Ezrin, a key protein involved in linking the cytoskeleton to the plasma membrane.[1] High Ezrin expression is correlated with poor prognosis and metastasis in various cancers, including osteosarcoma.[2][3][4] This discovery positions this compound as a valuable tool for cancer research and a potential lead compound for the development of novel anti-metastatic therapies.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of the Ezrin pathway.

Mechanism of Action & Signaling Pathway

This compound directly targets Ezrin, a member of the Ezrin, Radixin, and Moesin (ERM) family of proteins.[1][2] Ezrin acts as a molecular bridge, connecting the actin cytoskeleton to the cell membrane. This interaction is crucial for maintaining cell shape, adhesion, motility, and signal transduction.[3][4] In its active, open conformation, Ezrin can interact with various binding partners to promote cell migration and invasion, key processes in cancer metastasis. By inhibiting Ezrin, this compound disrupts these processes, leading to a reduction in cell motility and metastatic potential.[1][5]

The signaling pathway influenced by Ezrin is complex, involving the activation of Rho signaling to enhance cell motility and the PI3K/AKT pathway to promote cell survival.[4] Inhibition of Ezrin by this compound is expected to downregulate these pro-metastatic signaling cascades.

Ezrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Ezrin_inactive Ezrin (Inactive) Receptor->Ezrin_inactive Signal Ezrin_active Ezrin (Active) Ezrin_inactive->Ezrin_active Activation Actin Actin Cytoskeleton Ezrin_active->Actin Rho_GTPases Rho GTPases Ezrin_active->Rho_GTPases PI3K_AKT PI3K/AKT Pathway Ezrin_active->PI3K_AKT Cell_Motility Cell Motility & Invasion Rho_GTPases->Cell_Motility Cell_Survival Cell Survival PI3K_AKT->Cell_Survival This compound This compound This compound->Ezrin_active Inhibition HTS_Workflow start Start recombinant_ezrin Coat 96-well plates with recombinant Ezrin protein start->recombinant_ezrin wash1 Wash and Block recombinant_ezrin->wash1 add_compounds Add MMV Malaria Box compounds (e.g., 10 µM) wash1->add_compounds incubate1 Incubate add_compounds->incubate1 wash2 Wash incubate1->wash2 add_antibody Add primary antibody against Ezrin wash2->add_antibody incubate2 Incubate add_antibody->incubate2 wash3 Wash incubate2->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate3 Incubate add_secondary->incubate3 wash4 Wash incubate3->wash4 add_substrate Add TMB substrate wash4->add_substrate read_plate Read absorbance at 450 nm add_substrate->read_plate analyze Analyze data and identify primary hits read_plate->analyze end End analyze->end Wound_Healing_Workflow start Start seed_cells Seed osteosarcoma cells in a 24-well plate start->seed_cells grow_confluent Grow to a confluent monolayer seed_cells->grow_confluent create_wound Create a 'scratch' or 'wound' with a pipette tip grow_confluent->create_wound wash_cells Wash with PBS to remove debris create_wound->wash_cells add_treatment Add media containing this compound or control (DMSO) wash_cells->add_treatment image_t0 Image the wound at Time 0 add_treatment->image_t0 incubate Incubate for 24-48 hours image_t0->incubate image_t_final Image the wound at final time point incubate->image_t_final measure_closure Measure the wound closure area image_t_final->measure_closure analyze Analyze and compare wound closure rates measure_closure->analyze end End analyze->end

References

Application Notes and Protocols for MMV667492 and Representative PfCLK3 Inhibitors in Malaria Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specifically detailing the biological activity and applications of MMV667492 is limited. This document provides a detailed overview of the well-characterized antimalarial compound TCMDC-135051 , a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), which serves as a representative example for a compound likely belonging to the same discovery pipeline from the Medicines for Malaria Venture (MMV). The protocols and data presented are based on published studies of TCMDC-135051 and related PfCLK3 inhibitors and are intended to provide a comprehensive guide for the application of this class of compounds in malaria research.

Application Notes

Introduction

Malaria remains a significant global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action to combat emerging drug resistance. Protein kinases in Plasmodium falciparum have emerged as a promising class of drug targets due to their essential roles in the parasite's life cycle. One such validated target is PfCLK3, a kinase that plays a critical role in the regulation of RNA splicing. Inhibition of PfCLK3 disrupts the processing of messenger RNA, leading to the downregulation of a multitude of essential genes and subsequent parasite death.[1][2]

TCMDC-135051 is a highly selective and potent inhibitor of PfCLK3 that has demonstrated activity against multiple stages of the malaria parasite's life cycle, including the asexual blood stages responsible for clinical disease, the sexual gametocyte stages required for transmission, and the liver stages.[1][2][3] This multi-stage activity makes PfCLK3 inhibitors like TCMDC-135051 promising candidates for the development of new antimalarial drugs that can not only treat the disease but also block its transmission and prevent infection.[1][2]

Mechanism of Action

TCMDC-135051 and similar compounds act by competitively binding to the ATP-binding site of the PfCLK3 enzyme.[4] This inhibition of PfCLK3's kinase activity disrupts the phosphorylation of splicing factors, which is a crucial step for the proper assembly and function of the spliceosome.[5] The resulting failure in RNA splicing leads to a global downregulation of gene expression, ultimately causing parasite death.[2] This mechanism is distinct from those of currently used antimalarials, making PfCLK3 inhibitors effective against drug-resistant parasite strains.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TCMDC-135051 in various malaria models.

Table 1: In Vitro Activity of TCMDC-135051 against Plasmodium Species

Assay TypeTargetPlasmodium Species/StrainPotency (IC₅₀/EC₅₀)Reference
Kinase InhibitionRecombinant PfCLK3P. falciparum4.8 nM (IC₅₀)[6]
Kinase InhibitionRecombinant PvCLK3P. vivax33 nM (IC₅₀)[7]
Kinase InhibitionRecombinant PbCLK3P. berghei13 nM (IC₅₀)[7]
Asexual Blood Stage Viability3D7 (Chloroquine-sensitive)P. falciparum180 nM (EC₅₀)[1]
Asexual Blood Stage ViabilityDd2 (Chloroquine-resistant)P. falciparum320 nM (EC₅₀)[7]
Liver Stage DevelopmentSporozoitesP. berghei400 nM (EC₅₀)[6][7]
Gametocyte ViabilityEarly & Late Stage GametocytesP. falciparum800-910 nM (EC₅₀)[6]
Exflagellation InhibitionMale GametocytesP. falciparum200 nM (EC₅₀)[6]

Table 2: In Vivo Efficacy of TCMDC-135051 in a Murine Malaria Model

Animal ModelPlasmodium SpeciesDosing RegimenEfficacyReference
MouseP. berghei50 mg/kg, twice daily (intraperitoneal)Near-complete clearance of parasites after 5 days[3][6]

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Antimalarial Assay (SYBR Green I-based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).

  • P. falciparum culture (e.g., 3D7 or Dd2 strain), synchronized to the ring stage.

  • Human erythrocytes (O+).

  • 96-well black, clear-bottom microplates.

  • Test compound (e.g., TCMDC-135051) and control drugs (e.g., chloroquine, artemisinin).

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO), diluted to 2x working concentration in lysis buffer.

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in a separate 96-well plate.

  • In the test plate, add 50 µL of complete medium to each well.

  • Transfer 50 µL of the drug dilutions to the corresponding wells of the test plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

  • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Add 150 µL of the parasite suspension to each well.

  • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.

  • Thaw the plate at room temperature.

  • In a dark room or under subdued light, add 100 µL of 2x SYBR Green I in lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence on a plate reader.

  • Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol outlines a method to determine the potency of a compound against the recombinant PfCLK3 enzyme.

Materials:

  • Recombinant full-length PfCLK3 enzyme.

  • Biotinylated peptide substrate for PfCLK3.

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound (e.g., TCMDC-135051).

  • Stop solution containing EDTA.

  • Detection reagents: Europium-labeled anti-phosphoserine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Low-volume 384-well plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the test compound, PfCLK3 enzyme, and the biotinylated peptide substrate to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark to allow for binding to the phosphorylated biotinylated peptide.

  • Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • The ratio of the two emission signals is proportional to the amount of substrate phosphorylation.

  • Calculate IC₅₀ values by plotting the TR-FRET ratio against the log of the inhibitor concentration.

Protocol 3: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

This protocol is a standard method to evaluate the in vivo efficacy of an antimalarial compound in a murine model.

Materials:

  • Plasmodium berghei (or another rodent malaria parasite).

  • Swiss albino mice (or other suitable strain).

  • Donor mouse with a rising P. berghei parasitemia.

  • Alsever's solution or similar anticoagulant.

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Control drug (e.g., chloroquine).

  • Microscope, slides, and Giemsa stain.

Procedure:

  • On Day 0, infect experimental mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells, obtained from a donor mouse.

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and test compound groups at various doses).

  • Two to four hours post-infection, administer the first dose of the test compound or control drug to the respective groups (e.g., by oral gavage or intraperitoneal injection).

  • Administer subsequent daily doses on Days 1, 2, and 3.

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.

  • The dose that reduces parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be determined by dose-response analysis.

Visualizations

Signaling Pathway

PfCLK3_Signaling_Pathway cluster_nucleus Parasite Nucleus cluster_cytoplasm Parasite Cytoplasm PfCLK3 PfCLK3 Kinase SplicingFactors_phos Phosphorylated Splicing Factors (active) PfCLK3->SplicingFactors_phos Phosphorylation ATP ATP ATP->PfCLK3 SplicingFactors_unphos Splicing Factors (inactive) SplicingFactors_unphos->PfCLK3 Spliceosome Spliceosome Assembly & Function SplicingFactors_phos->Spliceosome mRNA Mature mRNA Spliceosome->mRNA RNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Translation Translation mRNA->Translation TCMDC TCMDC-135051 TCMDC->PfCLK3 EssentialProteins Essential Parasite Proteins Translation->EssentialProteins ParasiteSurvival Parasite Survival & Proliferation EssentialProteins->ParasiteSurvival

Caption: PfCLK3 signaling pathway and its inhibition by TCMDC-135051.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay PfCLK3 Kinase Assay (TR-FRET) AsexualAssay Asexual Stage Assay (SYBR Green) IC50_Kinase Determine IC₅₀ (Kinase Potency) KinaseAssay->IC50_Kinase TransmissionAssay Transmission Stage Assays IC50_Parasite Determine IC₅₀ (Parasite Viability) AsexualAssay->IC50_Parasite Lead_Candidate Lead Candidate Selection TransmissionAssay->Lead_Candidate PK_PD Pharmacokinetics & Pharmacodynamics EfficacyModel Murine Malaria Model (4-Day Suppressive Test) PK_PD->EfficacyModel ED50_Efficacy Determine ED₅₀ (In Vivo Efficacy) EfficacyModel->ED50_Efficacy Start Compound Synthesis (e.g., TCMDC-135051) Start->KinaseAssay Start->AsexualAssay IC50_Kinase->Lead_Candidate IC50_Parasite->TransmissionAssay Lead_Candidate->PK_PD

Caption: Experimental workflow for evaluating PfCLK3 inhibitors.

References

Application Notes and Protocols for MMV667492, a Chemical Probe for Ezrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MMV667492, a potent chemical probe targeting Ezrin. This document outlines the biochemical and cellular activity of this compound, detailed experimental protocols for its use, and an overview of the relevant signaling pathways.

Introduction to this compound and its Target, Ezrin

This compound has been identified as a potent inhibitor of Ezrin[1]. Ezrin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which act as crucial linkers between the plasma membrane and the actin cytoskeleton[2][3][4]. This interaction is vital for the regulation of cell shape, adhesion, motility, and signal transduction[2][5].

In numerous cancers, Ezrin is overexpressed and hyperactivated, playing a significant role in tumor progression and metastasis[4][5][6]. Ezrin facilitates the invasive capabilities of cancer cells by mediating key signaling pathways, including the PI3K/Akt and RhoA pathways[2][7][8][9]. As a result, inhibiting Ezrin function presents a promising therapeutic strategy for metastatic cancers such as osteosarcoma and breast cancer[2][4].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant Ezrin inhibitors for comparative purposes.

Table 1: Binding Affinity of this compound and Other Ezrin Inhibitors

CompoundTargetKdMethodReference
This compound Ezrin 29.4 nM Not Specified[1]
NSC305787Ezrin5.85 µMNot Specified[1]
NSC668394Ezrin12.6 µMNot Specified[10]

Table 2: Functional Inhibition of Ezrin and Cellular Effects of Ezrin Inhibitors

CompoundAssayCell LineIC50Reference
NSC668394Ezrin Phosphorylation (T567) InhibitionRecombinant PKCι8.1 µM[10][11]
NSC305787Ezrin Phosphorylation (T567) InhibitionRecombinant PKCι8.3 µM[11]
NSC668394Cell Viability (MTT Assay, 96h)Rh41 (Rhabdomyosarcoma)2.766 µM[12]
NSC668394Cell Viability (MTT Assay, 96h)Rh18 (Rhabdomyosarcoma)3.291 µM[12]
NSC668394Cell Viability (MTT Assay, 96h)RD (Rhabdomyosarcoma)4.115 µM[12]
NSC668394Cell Viability (MTT Assay, 96h)Rh30 (Rhabdomyosarcoma)7.338 µM[12]

Experimental Protocols

In Vitro Ezrin Binding Assay (Surface Plasmon Resonance - SPR)

This protocol is adapted from methodologies used for characterizing small molecule inhibitors of Ezrin and can be applied to this compound[13].

Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of this compound to recombinant Ezrin protein.

Materials:

  • Recombinant human Ezrin protein

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer: 10% DMSO, 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 0.01% Triton X-100, 200 µM ATP[13]

  • This compound stock solution in DMSO

  • SPR instrument (e.g., Biacore)

Procedure:

  • Immobilization of Ezrin:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Load recombinant Ezrin protein (in 10 mM sodium acetate, pH 5.5) onto the chip to achieve an immobilization level of approximately 12,000 response units (RU)[13].

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl solution[13].

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer. A suitable concentration range would be from low nanomolar to micromolar, bracketing the expected Kd.

    • Inject the this compound solutions over the immobilized Ezrin surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60-120 seconds).

    • Allow for dissociation by flowing running buffer over the chip for a defined time (e.g., 300-600 seconds)[13].

    • Regenerate the sensor surface between cycles if necessary (e.g., with a pulse of 1:500 H₃PO₄ solution)[13].

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd)[13].

Cell Migration/Invasion Assay

This protocol is a general method to assess the effect of Ezrin inhibition on cancer cell motility and invasion, which are key phenotypes regulated by Ezrin.

Objective: To evaluate the inhibitory effect of this compound on the migration and invasion of cancer cells.

Materials:

  • Cancer cell line with high Ezrin expression (e.g., MDA-MB-231 breast cancer, K7M2 osteosarcoma)[11][14]

  • Transwell inserts with 8 µm pore size (for migration) or Matrigel-coated inserts (for invasion)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.

    • In the upper chamber, add a suspension of cells (e.g., 1.5 x 10⁵ cells) in serum-free medium containing various concentrations of this compound or DMSO vehicle control[13].

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 24 hours), allowing cells to migrate through the pores[13].

  • Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several microscopic fields.

  • Data Analysis:

    • Calculate the percentage of migration inhibition relative to the DMSO control.

    • Determine the IC₅₀ value for migration/invasion inhibition by plotting the percentage of inhibition against the log concentration of this compound.

Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well and allow them to adhere overnight[15].

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours)[12][15]. Include a vehicle-only control.

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures cellular ATP levels, and measure luminescence[15].

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells.

    • Calculate the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve[12].

Signaling Pathways and Experimental Workflows

Ezrin-Mediated Signaling Pathways

Ezrin acts as a scaffold protein, integrating signals from the cell surface to the actin cytoskeleton, thereby influencing cell survival, proliferation, and motility. The diagrams below illustrate the key signaling pathways regulated by Ezrin.

Caption: Ezrin signaling pathways in cancer.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical evaluation of an Ezrin inhibitor like this compound.

Experimental_Workflow Start Start: This compound BiochemAssay Biochemical Assay (e.g., SPR) Start->BiochemAssay CellBasedAssay Cell-Based Assays BiochemAssay->CellBasedAssay Confirm Target Engagement Cytotoxicity Cytotoxicity (e.g., MTT) CellBasedAssay->Cytotoxicity Migration Migration/Invasion (e.g., Transwell) CellBasedAssay->Migration Selectivity Selectivity Profiling (Kinase Panel) CellBasedAssay->Selectivity InVivo In Vivo Studies (e.g., Metastasis Model) Migration->InVivo Potent Inhibition Selectivity->InVivo Favorable Profile End Lead Candidate InVivo->End

References

Protocol for the Preparation of MMV667492 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of the compound MMV667492 for use in research and drug development applications. The following procedures are based on available chemical data and established laboratory practices.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueSource
Molecular Weight 313.357 g/mol MyBioSource
Molecular Formula C₁₇H₁₉N₃O₃MyBioSource
Recommended Solvent Dimethyl Sulfoxide (DMSO)Based on published research
Storage of Powder -20°C for up to 3 yearsMyBioSource
Storage of Solution -80°C for up to 2 yearsMyBioSource
Reported IC₅₀ 2.6 µM (48h), 3.7 µM (24h)eScholarship

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.13 mg of the compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 313.357 g/mol * 1000 mg/g = 3.13 mg

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Preparation of Working Solutions:

To prepare a working solution, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells being used, typically below 0.5% and often as low as 0.1%.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Obtain this compound Powder equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh 3.13 mg of this compound equilibrate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute with Assay Buffer/Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for this compound solution preparation.

signaling_pathway This compound This compound Ezrin Ezrin This compound->Ezrin Inhibits Actin_Cytoskeleton Actin Cytoskeleton Dynamics Ezrin->Actin_Cytoskeleton Regulates Cell_Motility Cell Motility / Metastasis Actin_Cytoskeleton->Cell_Motility Affects

Caption: this compound mechanism of action.

Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Following MMV667492 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV667492 has been identified as a novel small molecule inhibitor of Ezrin, a key protein involved in linking the actin cytoskeleton to the plasma membrane.[1][2][3] Ezrin is a member of the Ezrin-Radixin-Moesin (ERM) protein family and plays a crucial role in cell adhesion, migration, morphology, and signal transduction.[4][5] Its activity is regulated by a conformational change from a dormant, closed state to an active, open state, a process that is promoted by phosphorylation at key residues, such as Threonine 567 (T567), and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7]

Elevated expression and activation of Ezrin have been linked to the progression and metastatic potential of various cancers, including osteosarcoma.[3][4] Ezrin exerts its influence by acting as a scaffold for various signaling molecules, thereby modulating critical cellular pathways. Notably, Ezrin is known to activate the PI3K/Akt/mTOR signaling cascade, promoting cell survival and proliferation.[4][8][9][10][11][12][13][14] It is also involved in regulating Rho GTPase signaling, which is essential for cytoskeletal organization and cell motility.[4][8][12] Furthermore, Ezrin has a complex and often cell-type-dependent role in the regulation of apoptosis, in some contexts promoting survival by inhibiting death receptor-mediated signaling.[15][16][17][18]

This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key signaling pathways regulated by Ezrin. By analyzing changes in the phosphorylation status and expression levels of Ezrin and its downstream effectors, researchers can elucidate the mechanism of action of this compound and assess its therapeutic potential.

Key Signaling Pathways

Ezrin is a central hub for multiple signaling pathways. Inhibition of Ezrin by this compound is expected to impact these pathways, leading to changes in cell behavior. The primary pathways of interest for Western blot analysis following this compound treatment are:

  • Ezrin Activation Status: Direct assessment of the inhibitor's effect on Ezrin phosphorylation.

  • PI3K/Akt/mTOR Pathway: A critical survival and proliferation pathway influenced by Ezrin.[4][8][9][10][11][12][13]

  • Apoptosis Pathway: To determine if inhibition of Ezrin induces programmed cell death.

Data Presentation

The following tables summarize expected quantitative data from Western blot analysis of cells treated with this compound. Data should be presented as fold change in protein expression or phosphorylation relative to a vehicle-treated control, normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on Ezrin Phosphorylation

Target ProteinTreatment (24h)Fold Change (Mean ± SD)
p-Ezrin (T567)Vehicle Control1.00 ± 0.00
10 µM this compound0.45 ± 0.08
30 µM this compound0.21 ± 0.05
Total EzrinVehicle Control1.00 ± 0.00
10 µM this compound0.98 ± 0.12
30 µM this compound0.95 ± 0.15

Table 2: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

Target ProteinTreatment (24h)Fold Change (Mean ± SD)
p-Akt (S473)Vehicle Control1.00 ± 0.00
10 µM this compound0.62 ± 0.11
30 µM this compound0.35 ± 0.09
Total AktVehicle Control1.00 ± 0.00
10 µM this compound1.03 ± 0.14
30 µM this compound0.99 ± 0.10
p-mTOR (S2448)Vehicle Control1.00 ± 0.00
10 µM this compound0.58 ± 0.13
30 µM this compound0.29 ± 0.07
Total mTORVehicle Control1.00 ± 0.00
10 µM this compound1.01 ± 0.11
30 µM this compound0.97 ± 0.13

Table 3: Effect of this compound on Apoptosis Markers

Target ProteinTreatment (48h)Fold Change (Mean ± SD)
Cleaved Caspase-3Vehicle Control1.00 ± 0.00
10 µM this compound2.50 ± 0.35
30 µM this compound4.75 ± 0.68
Cleaved PARPVehicle Control1.00 ± 0.00
10 µM this compound2.10 ± 0.29
30 µM this compound4.15 ± 0.55
Bcl-2Vehicle Control1.00 ± 0.00
10 µM this compound0.75 ± 0.10
30 µM this compound0.48 ± 0.07
BaxVehicle Control1.00 ± 0.00
10 µM this compound1.05 ± 0.14
30 µM this compound1.10 ± 0.16

Experimental Protocols

Western Blot Protocol for Analysis of this compound-Treated Cells

This protocol outlines the steps for sample preparation, gel electrophoresis, protein transfer, and immunodetection to analyze the effects of this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., osteosarcoma cell lines like K7M2) at a suitable density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).

2. Protein Extraction (Cell Lysis):

  • Place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract into a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the protein lysates to a final 1x concentration and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Ensure complete removal of air bubbles between the gel and the membrane.

  • Transfer typically runs at 100V for 60-90 minutes, but conditions may need to be optimized based on the protein of interest and the transfer system.

6. Immunoblotting:

  • Blocking: Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Phospho-Ezrin (T567)

    • Total Ezrin

    • Phospho-Akt (S473)

    • Total Akt

    • Phospho-mTOR (S2448)

    • Total mTOR

    • Cleaved Caspase-3

    • PARP

    • Bcl-2

    • Bax

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

7. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of each target protein to its corresponding loading control.

  • For phosphorylated proteins, it is recommended to also normalize the phospho-protein signal to the total protein signal.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ezrin_inactive Inactive Ezrin (Cytoplasmic) Ezrin_active Active Ezrin (Membrane-associated) Ezrin_inactive->Ezrin_active Phosphorylation (e.g., T567) Ezrin_active->PI3K Activates This compound This compound This compound->Ezrin_active Inhibits Akt Akt PI3K->Akt p-Akt (S473) mTOR mTOR Akt->mTOR p-mTOR (S2448) Apoptosis_reg Apoptosis Regulation Akt->Apoptosis_reg Inhibits Pro_survival Cell Survival & Proliferation mTOR->Pro_survival Caspase_cascade Caspase Cascade Apoptosis_reg->Caspase_cascade Inhibits Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Signaling pathways modulated by Ezrin and targeted by this compound.

G start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (4°C, O/N) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1h) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging & Densitometry detection->imaging end Data Analysis imaging->end

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Troubleshooting MMV667492 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the Ezrin inhibitor, MMV667492.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Immediate precipitation of this compound upon addition to aqueous solutions.

  • Question: I dissolved this compound in an organic solvent to create a stock solution. When I dilute it into my aqueous buffer or cell culture media, a precipitate forms instantly. Why is this happening and how can I prevent it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To avoid this, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions.

Issue 2: this compound precipitates out of solution over time in the incubator.

  • Question: My this compound-containing media looks clear initially, but after a few hours at 37°C, I observe a cloudy or crystalline precipitate. What is the cause of this delayed precipitation?

  • Answer: Delayed precipitation can be caused by several factors:

    • Temperature shifts: Changes in temperature can decrease the solubility of a compound.

    • Interactions with media components: this compound might interact with salts, proteins, or other components in the culture medium, forming insoluble complexes over time.

    • Evaporation: Evaporation of the medium in the incubator can increase the concentration of the compound beyond its solubility limit.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on experimental data, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q2: What is a typical stock solution concentration for this compound?

A2: A stock solution of 10 mM in 100% DMSO has been successfully used in published research.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal working concentration of this compound for my experiments?

A4: The optimal working concentration will depend on the specific cell type and assay. It is recommended to perform a dose-response experiment to determine the effective concentration range for your experimental setup.

Quantitative Data Summary

The following table summarizes the solubility and stock solution parameters for this compound based on available data.

ParameterValueSolventReference
Stock Solution Concentration10 mM100% DMSOCelik, H., Hong, S. H., Colón-López, D. D., Han, J., Kont, Y. S., Minas, T. Z., ... & Üren, A. (2015). Identification of Novel Ezrin Inhibitors Targeting Metastatic Osteosarcoma by Screening Open Access Malaria Box. Molecular Cancer Therapeutics, 14(11), 2497–2507.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 321.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.21 mg of this compound powder.

  • Add 1 mL of 100% DMSO to the this compound powder.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Important: Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even mixing and to minimize local high concentrations that can lead to precipitation.

  • Ensure the final DMSO concentration in the working solutions does not exceed 0.5%.

Visualizations

Troubleshooting_MMV667492_Insolubility cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Start: this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM stock start->dissolve store Store at -20°C in aliquots dissolve->store prewarm Pre-warm cell culture medium to 37°C store->prewarm serial_dilute Perform serial dilution of stock solution in media prewarm->serial_dilute add_dropwise Add stock dropwise while vortexing serial_dilute->add_dropwise final_dmso Ensure final DMSO concentration is <0.5% add_dropwise->final_dmso precipitation Precipitation Observed? final_dmso->precipitation immediate Immediate Precipitation? precipitation->immediate Yes delayed Delayed Precipitation? precipitation->delayed No check_dilution Review dilution protocol: - Was media pre-warmed? - Was stock added dropwise? immediate->check_dilution check_concentration Lower final concentration immediate->check_concentration check_incubation Check for evaporation and temperature stability delayed->check_incubation

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signaling_Pathway This compound This compound Ezrin Ezrin This compound->Ezrin Inhibits Actin Actin Cytoskeleton Ezrin->Actin Links Plasma_Membrane Plasma Membrane Ezrin->Plasma_Membrane Links Cell_Motility Cell Motility & Metastasis Actin->Cell_Motility Plasma_Membrane->Cell_Motility

Caption: Proposed signaling pathway of this compound action.

Technical Support Center: Optimizing MMV667492 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MMV667492, a potent Ezrin inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

While the primary literature indicates that this compound exhibits more potent anti-Ezrin activity than its analogue, NSC305787, a specific IC50 value for this compound has not been published. For NSC305787, the half-maximal inhibitory concentration (IC50) for inhibiting Ezrin phosphorylation is 8.3 µM.

Given the superior potency of this compound, we recommend a starting concentration range of 1-10 µM for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

Determining the optimal concentration that maximizes efficacy while minimizing cytotoxicity is a critical step. We recommend a two-pronged approach:

  • Dose-Response Curve for Efficacy: Perform a dose-response experiment measuring your desired biological endpoint (e.g., inhibition of cell migration, invasion, or a specific signaling event). Use a broad range of concentrations initially (e.g., 0.1 µM to 50 µM) to identify the effective range.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) using the same concentration range and incubation time. This will allow you to identify the concentration at which this compound becomes toxic to your cells.

The optimal concentration will be the one that gives a maximal biological effect with minimal to no cytotoxicity.

Q3: What are the known off-target effects of this compound?

The specificity of this compound has been evaluated, and it is reported to be a potent Ezrin inhibitor. However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to use the lowest effective concentration to minimize potential off-target activities. If unexpected phenotypes are observed, consider performing experiments with a structurally unrelated Ezrin inhibitor or using genetic approaches (e.g., siRNA/shRNA knockdown of Ezrin) to confirm that the observed effect is on-target.

Q4: What is the mechanism of action of this compound?

This compound is an inhibitor of Ezrin, a protein that functions as a linker between the plasma membrane and the actin cytoskeleton. By inhibiting Ezrin, this compound disrupts the organization of the actin cytoskeleton, which is crucial for cellular processes such as cell adhesion, migration, and invasion. Ezrin is a key component of signaling pathways that regulate cell motility and survival, including the PI3K/AKT and Rho GTPase pathways.

Troubleshooting Guides

Issue 1: Inconsistent or no inhibitory effect of this compound observed.

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 1-10 µM and expand if necessary.
Compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Low Ezrin Expression in Cell Line Confirm Ezrin expression levels in your cell line of interest via Western blot or qPCR. The inhibitory effect of this compound will be more pronounced in cells with high Ezrin expression.
Assay Insensitivity Ensure your assay is sensitive enough to detect changes in the desired biological endpoint. Optimize assay conditions such as cell seeding density and incubation time.

Issue 2: High levels of cell death observed after treatment with this compound.

Possible Cause Troubleshooting Step
Concentration is too high Perform a cytotoxicity assay to determine the toxic concentration range. Lower the concentration of this compound used in your experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only control in your experiments.
Prolonged Exposure Reduce the incubation time with the inhibitor. Determine the minimum time required to observe the desired inhibitory effect.

Quantitative Data Summary

Compound Target IC50 (Ezrin Phosphorylation Inhibition) Recommended Starting Concentration (Cell-Based Assays)
This compoundEzrinNot Published (Potent)1 - 10 µM
NSC305787 (Analogue)Ezrin8.3 µM5 - 20 µM

Experimental Protocols

Protocol 1: Dose-Response Determination using a Cell Migration Assay (xCELLigence RTCA)

This protocol describes how to determine the dose-response of this compound on cell migration using a real-time cell analyzer like the xCELLigence system.

Materials:

  • CIM-Plate 16

  • xCELLigence RTCA DP Instrument

  • Osteosarcoma cells (e.g., K7M2)

  • Cell culture medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Chemoattractant (e.g., 10% FBS)

Procedure:

  • Plate Preparation: Assemble the CIM-Plate 16 and add 160 µL of serum-free medium to the lower chamber. Add varying concentrations of this compound to the lower chamber wells. Include a vehicle control (DMSO).

  • Cell Seeding: Harvest and resuspend osteosarcoma cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each well.

  • Chemoattractant Addition: Add 160 µL of medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Real-Time Monitoring: Place the CIM-Plate 16 into the xCELLigence instrument and start the measurement. Monitor cell migration in real-time for 24-48 hours.

  • Data Analysis: The instrument software will generate cell index curves over time. The slope of the curve is proportional to the rate of cell migration. Calculate the percent inhibition of migration for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Matrigel Invasion Assay

This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells using Matrigel-coated transwell inserts.

Materials:

  • 24-well plate with 8 µm pore size transwell inserts

  • Matrigel Basement Membrane Matrix

  • Serum-free medium

  • Cell culture medium with 10% FBS (chemoattractant)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (1:3 ratio). Add 50 µL of the diluted Matrigel to the upper chamber of each transwell insert and incubate at 37°C for 1 hour to solidify.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours. Seed 5 x 10^4 cells in 200 µL of serum-free medium containing the respective treatments into the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Add 500 µL of medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the top surface of the membrane.

  • Staining: Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Gently wash the inserts with water. Allow the inserts to air dry. Count the number of stained (invaded) cells in several random fields under a microscope. Calculate the percent inhibition of invasion for each treatment group compared to the vehicle control.

Mandatory Visualizations

Ezrin_Signaling_Pathway cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor Ezrin_inactive Inactive Ezrin (Cytoplasmic) Growth_Factor_Receptor->Ezrin_inactive Phosphorylation PI3K PI3K Growth_Factor_Receptor->PI3K Ezrin_active Active Ezrin (Membrane-associated) Ezrin_inactive->Ezrin_active Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Ezrin_active->Rho_GTPases Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor AKT AKT PI3K->AKT Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rho_GTPases->Actin_Cytoskeleton Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion This compound This compound This compound->Ezrin_active Inhibition

Caption: this compound inhibits Ezrin, disrupting key signaling pathways for cell migration.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Culture Osteosarcoma Cells Prepare_MMV 2. Prepare this compound Stock Solution Cell_Culture->Prepare_MMV Dose_Response 3. Dose-Response (Migration/Invasion) Prepare_MMV->Dose_Response Cytotoxicity 4. Cytotoxicity Assay Prepare_MMV->Cytotoxicity Determine_IC50 5. Determine IC50 & Optimal Concentration Dose_Response->Determine_IC50 Cytotoxicity->Determine_IC50 Efficacy_Testing 6. Proceed with Efficacy Testing Determine_IC50->Efficacy_Testing

MMV667492 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential off-target effects of MMV667492, a potent Phosphatidylinositol 4-kinase (PI(4)K) inhibitor, and offers strategies for their mitigation. As specific off-target data for this compound is not extensively published, this guide is based on the known pharmacology of PI(4)K inhibitors and general principles of kinase inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Phosphatidylinositol 4-kinase (PI(4)K). This enzyme is crucial for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1][2] this compound has been identified as a pyrazolopyridine inhibitor with potent activity against Cryptosporidium parvum PI(4)K, making it a candidate for the treatment of cryptosporidiosis.[3][4]

Q2: Why are off-target effects a concern for kinase inhibitors like this compound?

A2: Off-target effects are a common concern for kinase inhibitors because the ATP-binding site, which these inhibitors often target, is highly conserved across the human kinome.[5][6] This structural similarity can lead to the inhibitor binding to and modulating the activity of unintended kinases or other proteins, potentially causing misinterpretation of experimental results, cellular toxicity, or unforeseen physiological effects.[5]

Q3: What are the potential, though not confirmed, off-target effects of a PI(4)K inhibitor?

A3: While specific off-target data for this compound is limited, potential off-target effects can be inferred from the diverse roles of PI(4)K isoforms (PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ) in mammalian cells.[2] These kinases are involved in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.[1][7] Inhibition of human PI(4)K isoforms could potentially disrupt these processes. It is also possible that this compound could interact with other lipid kinases or protein kinases that share structural similarities in their binding sites.

Q4: Can the off-target effects of a kinase inhibitor be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can result in beneficial therapeutic outcomes through a concept known as polypharmacology.[5] An inhibitor might concurrently engage multiple pathways that contribute to a disease state, leading to a more robust therapeutic effect than targeting a single protein.[5]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments with this compound and suggests potential causes and solutions related to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Mitigation Strategy
Unexpected Cellular Phenotype The observed phenotype may be due to the inhibition of an unintended kinase or signaling protein that plays a role in the pathway being studied.1. Orthogonal Target Validation: Use a structurally unrelated PI(4)K inhibitor to see if the phenotype is recapitulated. 2. Genetic Knockdown: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of PI(4)K and compare the resulting phenotype to that observed with this compound treatment.[5]
High Levels of Cell Toxicity at Low Concentrations This compound may have potent off-target effects on kinases or other proteins that are essential for cell survival.1. Dose-Response Curve: Determine the lowest effective concentration that inhibits PI(4)K activity without causing significant cytotoxicity. 2. Apoptosis Assays: Use techniques like Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis, which could indicate the involvement of specific signaling pathways.[5]
Inconsistent Results Across Different Cell Lines Different cell lines may have varying expression levels of on-target (PI(4)K) and potential off-target proteins, leading to different responses to the inhibitor.1. Target Expression Analysis: Quantify the expression levels of PI(4)K isoforms in the cell lines being used. 2. Kinome Profiling: If feasible, perform kinome-wide profiling to identify potential off-targets that are differentially expressed across the cell lines.

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Panel Selection: Choose a broad panel of purified human kinases, representing different branches of the kinome.[8]

  • Assay Format: Utilize a suitable in vitro kinase assay format, such as a radiometric assay (e.g., HotSpot), a fluorescence-based assay, or a luminescence-based assay (e.g., ADP-Glo™).[6][8][9]

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the diluted this compound or a vehicle control (DMSO).

  • Incubation: Incubate the reaction at the optimal temperature and for a sufficient duration to allow for substrate phosphorylation.

  • Detection: Measure the kinase activity according to the chosen assay format. For example, in a radiometric assay, this would involve quantifying the incorporation of radioactive phosphate into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase at each concentration of this compound. Determine the IC50 values for any significantly inhibited kinases.[8]

Protocol 2: Cellular Target Engagement Assay

This protocol describes a method to confirm whether this compound engages its intended target, PI(4)K, within a cellular context.

Objective: To measure the inhibition of PI(4)K activity in live cells treated with this compound.

Methodology:

  • Cell Culture: Culture the desired cell line to an appropriate confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.

  • Cell Lysis: Lyse the cells to extract proteins and lipids.

  • PI4P Quantification: Measure the cellular levels of PI4P, the product of PI(4)K activity. This can be done using methods such as lipid mass spectrometry or ELISA-based assays with PI4P-specific antibodies.

  • Data Analysis: Plot the PI4P levels against the concentration of this compound to determine the cellular EC50 value. A decrease in PI4P levels would indicate target engagement.

Visualizations

PI4K_Signaling_Pathway PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P Phosphorylation PI4K PI(4)K (Target of this compound) This compound This compound This compound->PI4K Inhibition Downstream Downstream Effectors (e.g., Membrane Trafficking, Cytoskeletal Organization) PI4P->Downstream Off_Target_Mitigation_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Experimental Validation cluster_3 Conclusion Unexpected_Phenotype Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Curve Unexpected_Phenotype->Dose_Response Literature_Review Review Literature for Known Off-Targets of PI(4)K Inhibitors Unexpected_Phenotype->Literature_Review Orthogonal_Inhibitor Test with Structurally Unrelated PI(4)K Inhibitor Dose_Response->Orthogonal_Inhibitor Genetic_Knockdown Use siRNA/CRISPR to Knockdown PI(4)K Dose_Response->Genetic_Knockdown Literature_Review->Orthogonal_Inhibitor Kinome_Screen Perform Kinome-wide Inhibitor Profiling Literature_Review->Kinome_Screen On_Target Effect is On-Target Orthogonal_Inhibitor->On_Target Phenotype Reproduced Off_Target Effect is Off-Target Orthogonal_Inhibitor->Off_Target Phenotype Not Reproduced Genetic_Knockdown->On_Target Phenotype Matches Genetic_Knockdown->Off_Target Phenotype Differs Kinome_Screen->Off_Target Identifies Alternative Targets

References

Technical Support Center: Overcoming MMV667492 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with MMV667492 and resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

A1: this compound is a novel investigational inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is frequently dysregulated in various cancer types. KX is a critical downstream effector of the PI3K/AKT/mTOR signaling cascade.[1][2] By inhibiting KX, this compound aims to block proliferation and induce apoptosis in sensitive cancer cells. The specific binding site and inhibitory kinetics are detailed in the product datasheet.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms.[3] These can include:

  • Target Alteration: Mutations in the gene encoding Kinase X that prevent this compound from binding effectively.

  • Bypass Signaling: Upregulation of alternative signaling pathways that compensate for the inhibition of the KX pathway, thereby reactivating downstream proliferative signals. A common example is the activation of parallel receptor tyrosine kinase (RTK) pathways.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration.[4]

  • Phenotypic Changes: Alterations in the cell's state, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo®) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. It is also advisable to assess downstream pathway modulation via Western blot to confirm that this compound is no longer inhibiting the KX pathway as expected.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cultures.
Possible Cause Suggested Solution
Selection of resistant clones 1. Perform a dose-response curve to quantify the level of resistance. 2. Isolate single-cell clones to establish a pure resistant cell line for further investigation. 3. Analyze the expression of key resistance markers (e.g., P-gp, alternative kinases) by Western blot or qPCR.
Drug degradation 1. Ensure proper storage of this compound stock solutions. 2. Prepare fresh dilutions for each experiment. 3. Verify the bioactivity of the compound on a sensitive control cell line.
Mycoplasma contamination 1. Test your cell lines for mycoplasma contamination. 2. If positive, treat the cells with an appropriate antibiotic or discard the culture and start from a clean stock.
Issue 2: Inconsistent results in synergy experiments with this compound and a second compound.
Possible Cause Suggested Solution
Suboptimal drug concentrations 1. Perform a full dose-response matrix to identify synergistic, additive, and antagonistic concentration ranges. 2. Use synergy software (e.g., CompuSyn) to calculate the Combination Index (CI).
Incorrect timing of drug addition 1. Test different administration schedules (e.g., sequential vs. simultaneous addition of the drugs). 2. The order of addition can significantly impact the outcome of combination therapies.
Cell density variations 1. Ensure consistent cell seeding density across all experimental plates. 2. Cell density can affect drug response and should be optimized for each cell line.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[3]

  • Initial Seeding: Plate the parental sensitive cells at a low density in their recommended growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitoring: Maintain the culture, replacing the medium with fresh this compound-containing medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells are proliferating steadily, passage them and increase the concentration of this compound by a factor of 1.5-2.

  • Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the original IC50.

  • Characterization: Characterize the resulting resistant cell line by determining its IC50 for this compound and comparing it to the parental line.

Protocol 2: Western Blot Analysis of KX Pathway Activation
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total KX, phosphorylated KX (p-KX), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MMV667492_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR KX Kinase X mTOR->KX Proliferation Proliferation & Survival KX->Proliferation This compound This compound This compound->KX

Caption: Putative signaling pathway of this compound targeting Kinase X.

Experimental_Workflow_Resistance cluster_characterization Characterization start Sensitive Cell Line treatment Continuous this compound Exposure (Dose Escalation) start->treatment resistant_line Resistant Cell Line treatment->resistant_line ic50 IC50 Determination (MTT Assay) resistant_line->ic50 western Western Blot (p-KX levels) resistant_line->western synergy Combination Therapy Screening resistant_line->synergy

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Logical_Relationship_Troubleshooting issue Decreased this compound Efficacy cause1 Target Mutation issue->cause1 cause2 Bypass Pathway Activation issue->cause2 cause3 Increased Drug Efflux issue->cause3 solution1 Sequence Kinase X Gene cause1->solution1 solution2 Inhibit Bypass Pathway (Combination Therapy) cause2->solution2 solution3 Inhibit Efflux Pumps (e.g., with Verapamil) cause3->solution3

Caption: Troubleshooting logic for overcoming this compound resistance.

References

MMV667492 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the experimental Ezrin inhibitor, MMV667492. The information is designed to address common challenges and sources of variability in experiments aimed at investigating the anti-metastatic properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of Ezrin, a protein that belongs to the Ezrin-Radixin-Moesin (ERM) family. Ezrin functions as a critical linker between the plasma membrane and the actin cytoskeleton. By inhibiting Ezrin, this compound disrupts the organization of the actin cytoskeleton, which is crucial for cellular processes such as cell motility, adhesion, and signal transduction. This mechanism of action underlies its investigation as a potential anti-metastatic agent, particularly in cancers like osteosarcoma where high Ezrin expression is associated with poor prognosis.

Q2: In which experimental models has this compound been tested?

This compound has been evaluated in a variety of in vitro and in vivo models to assess its anti-ezrin and anti-metastatic activity. These include:

  • In vitro: Cell migration and invasion assays using osteosarcoma cell lines.

  • In vivo: Zebrafish embryo models to assess developmental phenotypes associated with Ezrin suppression and mouse models of osteosarcoma to evaluate its effect on lung metastasis.

Q3: What are the known binding affinity and potency of this compound?

This compound exhibits a high binding affinity for Ezrin. While extensive quantitative data for this compound is still emerging in the public domain, its potent anti-ezrin activity has been demonstrated in various biological assays. For comparison, related Ezrin inhibitors have been characterized with the following potencies:

CompoundTargetAssayPotency
This compound EzrinBinding Affinity (Kd)29.4 nM
NSC305787EzrinPKCι-mediated Ezrin T567 PhosphorylationIC50: 8.3 µM[1]
NSC668394EzrinPKCι-mediated Ezrin T567 PhosphorylationIC50: 8.1 µM[1]
NSC668394EzrinBinding Affinity (Kd)12.59 µM[2]

Troubleshooting Guides

In Vitro Cell Migration and Invasion Assays

Issue: High variability in cell migration/invasion rates between replicate wells.

  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers at the start of the assay will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 10-15 minutes on a level surface before transferring to the incubator to allow for even cell settling.

  • Possible Cause 2: Inconsistent scratch/wound creation (for wound healing assays). The width and uniformity of the scratch are critical for reproducible results.

    • Solution: Use a specialized tool or a consistent method (e.g., a p200 pipette tip guided by a ruler) to create uniform scratches. Alternatively, consider using commercially available culture inserts that create a consistent cell-free zone.

  • Possible Cause 3: Variability in Matrigel™ or other extracellular matrix (ECM) coating (for invasion assays). The thickness and uniformity of the ECM layer can significantly impact invasion rates.

    • Solution: Thaw Matrigel™ on ice and use pre-chilled pipette tips and plates to ensure it remains liquid during coating. Add the same volume of Matrigel™ to the center of each insert and allow it to solidify on a level surface in the incubator.

  • Possible Cause 4: Cell clumping. Aggregates of cells will migrate and invade differently than single cells.

    • Solution: Ensure complete dissociation of cells during harvesting. If necessary, pass the cell suspension through a cell strainer before counting and seeding.

Issue: No or low inhibition of cell migration/invasion with this compound treatment.

  • Possible Cause 1: Sub-optimal compound concentration. The effective concentration of this compound may vary between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.

  • Possible Cause 2: Insufficient incubation time. The effect of the inhibitor may not be apparent at early time points.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period for observing significant inhibition.

  • Possible Cause 3: Low metastatic potential of the cell line. The chosen cell line may not be sufficiently migratory or invasive for an inhibition to be observed.

    • Solution: Use a highly migratory/invasive cell line as a positive control. If your cell line of interest has low motility, consider using a more sensitive detection method or a longer assay duration.

  • Possible Cause 4: Compound instability or degradation.

    • Solution: Prepare fresh solutions of this compound for each experiment from a validated stock. Store the stock solution according to the manufacturer's recommendations, typically at -80°C.

In Vivo Zebrafish and Mouse Models

Issue: High variability in zebrafish embryo phenotypes.

  • Possible Cause 1: Genetic variability of zebrafish. Different clutches of embryos can exhibit varying responses.

    • Solution: Use embryos from a consistent and healthy breeding stock. Pool embryos from multiple breeding pairs to average out genetic differences.

  • Possible Cause 2: Inconsistent compound exposure. The actual concentration of this compound reaching the embryos can vary.

    • Solution: Ensure consistent volumes and concentrations of the treatment solution in each well. For static-renewal protocols, perform media changes at consistent time intervals.

  • Possible Cause 3: Subjectivity in phenotype scoring. Manual scoring of developmental defects can be subjective.

    • Solution: Develop a clear and standardized scoring system with defined morphological endpoints. Have multiple independent researchers score the embryos blindly to reduce bias.

Issue: Inconsistent tumor growth or metastasis in mouse models.

  • Possible Cause 1: Variability in tumor cell implantation. The number of viable cells and the injection technique can affect primary tumor take-rate and growth.

    • Solution: Ensure a consistent number of viable cells are injected per mouse. Use a standardized injection protocol and, if possible, have the same experienced researcher perform all injections.

  • Possible Cause 2: Differences in host immune response. The immune status of the mice can influence tumor growth and metastasis.

    • Solution: Use mice from a reputable supplier with a well-defined health status. House mice in a specific-pathogen-free (SPF) facility to minimize infections that could modulate the immune system.

  • Possible Cause 3: Inconsistent drug administration and bioavailability. The route of administration and formulation of this compound can affect its efficacy.

    • Solution: Use a consistent and validated protocol for drug formulation and administration (e.g., intraperitoneal, oral gavage). Monitor animal weight and general health to ensure there are no adverse effects influencing the experimental outcome.

Experimental Protocols and Workflows

General Workflow for a Cell Invasion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat transwell inserts with ECM (e.g., Matrigel) p2 Incubate inserts to allow ECM to solidify p1->p2 p3 Prepare single-cell suspension in serum-free media p2->p3 a1 Add chemoattractant (e.g., 10% FBS) to the lower chamber p3->a1 a2 Seed cells in serum-free media with or without this compound into the upper insert a1->a2 a3 Incubate for 12-48 hours a2->a3 an1 Remove non-invading cells from the top of the insert a3->an1 an2 Fix and stain invading cells on the bottom of the membrane an1->an2 an3 Image and quantify the number of invaded cells an2->an3 G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Receptor Growth Factor Receptors (e.g., EGFR) Ezrin Ezrin Receptor->Ezrin Activation Actin Actin Cytoskeleton Ezrin->Actin Linkage RhoA RhoA/ROCK Pathway Ezrin->RhoA Regulation PI3K PI3K/Akt Pathway Ezrin->PI3K Scaffolding PKA PKA Pathway Ezrin->PKA Anchoring Response Cell Motility, Invasion, Survival RhoA->Response PI3K->Response PKA->Response This compound This compound This compound->Ezrin Inhibition

References

Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of poorly soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to characterize a poorly soluble compound?

A1: The initial characterization of a poorly soluble compound involves determining its fundamental physicochemical properties. These properties are crucial for understanding the underlying causes of poor solubility and for selecting an appropriate formulation strategy.[1] Key parameters to measure include:

  • Aqueous Solubility: Determined at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • pKa: The dissociation constant is essential for understanding the ionization state of the compound at different pH levels.[1]

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which influences its permeability.[1]

  • Solid-State Properties: Characterization using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphism) or amorphous state of the drug, which significantly impacts solubility and dissolution.[2]

Q2: What are the common reasons for low oral bioavailability?

A2: Low oral bioavailability is often a result of poor aqueous solubility and/or low intestinal permeability. For poorly soluble drugs, the dissolution rate in the gastrointestinal fluids is often the rate-limiting step for absorption.[2] Other factors can include first-pass metabolism in the liver and efflux by transporters in the intestinal wall.

Q3: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3][4][5] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanonization can enhance the dissolution rate.[4][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[2][6]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of the drug in the gastrointestinal tract.[2][3][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][6]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the crystalline form.1. Characterize the solid-state properties of the compound (polymorphism). 2. Attempt to formulate an amorphous solid dispersion with a suitable polymer. 3. Evaluate different salt forms of the compound if it is ionizable.[5]An increase in the dissolution rate due to higher apparent solubility of the amorphous form or the salt form.
High lipophilicity leading to poor wetting.1. Reduce particle size through micronization or nanosizing to increase the surface area.[4][6] 2. Incorporate a surfactant in the formulation to improve wetting.Improved dissolution due to better contact between the drug particles and the dissolution medium.
Drug degradation in the dissolution medium.1. Analyze the stability of the drug at the pH of the dissolution medium. 2. Adjust the pH of the medium or add antioxidants if degradation is observed.A more accurate assessment of the dissolution rate without the confounding factor of drug degradation.
Issue 2: High variability in in vivo pharmacokinetic data
Possible Cause Troubleshooting Step Expected Outcome
Food effects on drug absorption.1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 2. Consider a formulation strategy that minimizes food effects, such as a lipid-based formulation.A better understanding of the impact of food on drug absorption and potentially a more consistent pharmacokinetic profile.
Precipitation of the drug in the gastrointestinal tract.1. Use in vitro models that simulate the conditions of the stomach and intestine to assess for precipitation. 2. Incorporate precipitation inhibitors in the formulation, such as certain polymers in a solid dispersion.Reduced precipitation and more consistent absorption, leading to lower variability in plasma concentrations.
Saturation of absorption mechanisms.1. Conduct dose-proportionality studies to see if exposure increases linearly with the dose. 2. If absorption is saturable, this may be an inherent property of the drug that needs to be considered in dose selection.Determination of the dose range over which absorption is linear, which is important for clinical dose selection.

Data Presentation

Table 1: Physicochemical Properties of a Representative Poorly Soluble Compound

ParameterValue
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
pKa8.2
LogP4.5
Melting Point210 °C

Table 2: Comparison of in vivo Pharmacokinetic Parameters for Different Formulations in Rats (10 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Crystalline Drug (Suspension)50 ± 154.0 ± 1.0250 ± 75
Amorphous Solid Dispersion350 ± 502.0 ± 0.51800 ± 300
Lipid-Based Formulation (SEDDS)500 ± 701.5 ± 0.52500 ± 400

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (paddle apparatus) is commonly used.

  • Dissolution Medium: Prepare a dissolution medium that is relevant to the gastrointestinal tract, for example, Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF).

  • Procedure:

    • Place a known amount of the drug formulation into the dissolution vessel containing the pre-warmed dissolution medium (37 °C).

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.

    • Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the concentration of the dissolved drug against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Procedure:

    • Wash the Caco-2 cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the drug solution to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the drug solution to the basolateral side and collect samples from the apical side.

    • Analyze the drug concentration in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (or another appropriate strain).

  • Dosing:

    • For intravenous (IV) administration, administer the drug as a bolus dose through the tail vein.

    • For oral (PO) administration, administer the formulation by oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.[7] The oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Decision char Physicochemical Characterization diss In Vitro Dissolution char->diss perm In Vitro Permeability diss->perm formulate Select Formulation Strategy perm->formulate optimize Optimize Formulation formulate->optimize pk_study Rodent PK Study optimize->pk_study decision Bioavailability Goal Met? pk_study->decision decision->formulate No end Lead Candidate decision->end Yes

Caption: Workflow for improving the bioavailability of a poorly soluble drug candidate.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Drug MMV667492 (Hypothetical) Drug->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by a drug candidate.

Formulation_Decision_Tree start Poorly Soluble Compound solubility_check Is solubility pH-dependent? start->solubility_check lipophilicity_check Is it highly lipophilic (LogP > 3)? solubility_check->lipophilicity_check No salt Salt Formation solubility_check->salt Yes melting_point_check Is melting point low (< 150°C)? lipophilicity_check->melting_point_check No lipid Lipid-Based Formulation (SEDDS) lipophilicity_check->lipid Yes solid_dispersion Amorphous Solid Dispersion melting_point_check->solid_dispersion Yes particle_size Particle Size Reduction melting_point_check->particle_size No

Caption: Decision tree for selecting a suitable formulation strategy.

References

MMV667492 degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, MMV667492. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential degradation and storage issues during your experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter while working with this compound in a question-and-answer format.

Issue 1: Inconsistent or lower-than-expected potency of this compound.

  • Question: My dose-response curves for this compound are inconsistent between experiments, or the IC50 value is higher than expected. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic sign of compound instability.[1] If this compound degrades in your experimental medium during incubation, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and poor reproducibility. It is crucial to assess the compound's stability under your specific experimental conditions.[1]

Issue 2: Precipitate observed after adding this compound to aqueous solutions or cell culture media.

  • Question: I observed a precipitate in my aqueous buffer or cell culture wells after adding this compound. What is causing this?

  • Answer: Precipitation can occur for several reasons. High concentrations of the solvent used for the stock solution (e.g., DMSO) can cause the compound to fall out of solution when diluted into an aqueous medium.[1] It is also possible that the compound's solubility is limited in your specific buffer or medium. Adding a cold, concentrated stock solution to a warmer medium can also sometimes induce precipitation.[1]

Issue 3: Loss of this compound activity in experiments conducted over extended periods.

  • Question: I am conducting a long-term experiment (e.g., 48-72 hours), and the effect of this compound appears to diminish over time. Why is this happening?

  • Answer: A diminishing effect over time strongly suggests that this compound is degrading in the experimental medium. The main chemical reactions that affect drug stability are oxidation and hydrolysis.[2] Factors such as the pH and composition of the medium, exposure to light, and temperature can all contribute to the degradation of the compound.[3] For longer experiments, it may be necessary to replenish the medium with a fresh preparation of the compound at regular intervals.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the lyophilized powder of this compound?

    • A1: Lyophilized this compound should be stored in a cool, dry, and dark place, ideally at -20°C or below, in a tightly sealed container to prevent degradation from moisture and light.[4][5]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][4] These aliquots should be stored at -80°C for long-term stability.

  • Q3: For how long is the stock solution of this compound stable?

    • A3: When stored properly at -80°C, the DMSO stock solution of this compound is expected to be stable for at least one year. However, it is good practice to qualify the stock solution periodically if stored for extended periods.

Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Like many small molecule drugs, this compound is potentially susceptible to degradation through common pathways such as hydrolysis, oxidation, and photolysis.[6][7] Hydrolysis involves the cleavage of chemical bonds by water, while oxidation is often initiated by exposure to air or light.[2][7]

  • Q5: My experimental results suggest degradation. How can I confirm this?

    • A5: To confirm degradation, you can perform a stability study using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[8][9] This involves incubating this compound under your experimental conditions and analyzing samples at different time points to quantify the amount of intact compound remaining.

  • Q6: What are forced degradation studies, and why are they important?

    • A6: Forced degradation, or stress testing, involves exposing the compound to harsh conditions such as acid, base, heat, light, and oxidizing agents to accelerate its decomposition.[10][11] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11][12] The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[10][12][13]

Data Presentation: Forced Degradation of this compound

The following table summarizes the stability of this compound under various stress conditions as determined by a stability-indicating HPLC method. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient.[10]

Stress ConditionTemperatureDuration% this compound RemainingMajor Degradation Products
Acid Hydrolysis (0.1 N HCl)60°C24 hours85.2%DP-H1, DP-H2
Base Hydrolysis (0.1 N NaOH)60°C8 hours78.9%DP-B1
Oxidative (3% H₂O₂)Room Temp12 hours89.5%DP-O1, DP-O2
Thermal (Solid State)80°C7 days98.1%Minor unspecified peaks
Photolytic (Solid State)1.2 million lux hours7 days92.7%DP-P1

DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; P = Photolytic

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Buffer by HPLC

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution into the pre-warmed aqueous buffer of interest to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to prevent solubility issues.

  • Incubation:

    • Incubate the solution at the desired experimental temperature (e.g., 37°C).

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Sample Collection:

    • Immediately after preparation (T=0), collect an aliquot (e.g., 100 µL). This will serve as the 100% reference point.

    • Collect additional aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Storage:

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to each aliquot. This will stop further degradation and precipitate any proteins if present.

    • Store the quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Inject the supernatant into an HPLC system equipped with a UV detector.

    • Use a validated stability-indicating C18 reverse-phase column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.[14]

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Record the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Mandatory Visualizations

Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase X" (KX), a key protein in a signaling cascade that promotes cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Activates DownstreamKinase Downstream Kinase KX->DownstreamKinase Phosphorylates TF Transcription Factor DownstreamKinase->TF Activates This compound This compound This compound->KX Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound.

experimental_workflow start Start: Prepare this compound in Test Solution incubation Incubate at Desired Temperature start->incubation sampling Collect Aliquots at Time Points (T=0, T=2h, T=4h...) incubation->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc analysis Calculate % Remaining vs. T=0 hplc->analysis end End: Determine Degradation Rate analysis->end

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Interpreting Unexpected Results with MMV667492

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MMV667492, a potent inhibitor of Ezrin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) regarding the use of this compound in your experiments. Here, you will find information on expected outcomes, detailed experimental protocols, and guidance on interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the protein Ezrin.[1] Ezrin is a key component of the ERM (Ezrin, Radixin, Moesin) family of proteins, which act as linkers between the plasma membrane and the actin cytoskeleton.[2] By inhibiting Ezrin, this compound is expected to disrupt cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell motility and metastasis.

Q2: I am not observing the expected decrease in cell migration after treating my osteosarcoma cells with this compound. What could be the reason?

There are several potential reasons for this discrepancy:

  • Cell Line Specificity: The effect of Ezrin inhibition can be cell-type dependent. The primary validation of this compound was performed in metastatic osteosarcoma cell lines with high Ezrin expression.[1] Confirm that your cell line expresses a high level of Ezrin.

  • Compound Integrity and Concentration: Ensure that your stock of this compound is properly stored and has not degraded. Verify the final concentration used in your assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Assay Conditions: The conditions of your cell migration assay (e.g., choice of chemoattractant, incubation time) can significantly influence the outcome. Refer to the detailed protocol below for a validated method.

  • Compensatory Mechanisms: Cells can sometimes develop compensatory mechanisms to overcome the inhibition of a specific protein. Consider investigating related proteins like Radixin and Moesin, or other pathways that might be compensating for the loss of Ezrin function.

Q3: My cells are showing a significant decrease in viability at concentrations where I expect to see only an anti-migratory effect. Is this expected?

While the primary described effect of this compound is on cell motility, a reduction in cell viability at higher concentrations or after prolonged exposure is possible. Ezrin is involved in cell survival signaling pathways, and its inhibition could lead to apoptosis in some contexts.[3][4] It is advisable to perform a cell viability assay in parallel with your migration experiments to distinguish between anti-migratory and cytotoxic effects.

Q4: Are there any known off-target effects of this compound?

The initial screening of this compound was conducted to identify compounds that directly bind to Ezrin.[1] However, like most small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out without comprehensive profiling. If you observe unexpected phenotypes that are inconsistent with Ezrin inhibition, consider the following:

  • Use a secondary compound: If possible, use a structurally different Ezrin inhibitor to see if it recapitulates the same phenotype.

  • Rescue experiment: If you have the tools, performing a rescue experiment by overexpressing Ezrin in the presence of this compound could help confirm that the observed effect is on-target.

  • Profiling: For in-depth investigation, consider performing a kinase panel screening or other off-target profiling assays.

Data Presentation

The following tables summarize the expected quantitative data when using this compound in relevant assays, based on the findings from Çelik et al., 2015.

Table 1: Inhibition of Osteosarcoma Cell Motility

Cell LineTreatmentConcentration (µM)% Inhibition of Motility (relative to control)
K7M2This compound10Significant
K12This compound10Minimal

Note: K7M2 is a highly metastatic osteosarcoma cell line with high Ezrin expression, while K12 has lower Ezrin expression.

Table 2: In Vivo Efficacy in a Zebrafish Model

Treatment GroupPhenotype% of Embryos with Morphologic Defects
Control (DMSO)Normal development< 5%
Ezrin MorpholinoTail curvature, reduced motility~70%
This compound (10 µM)Phenocopies Ezrin morpholino~65%

Experimental Protocols

1. Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol is adapted from standard cell migration assay procedures and is suitable for testing the effect of this compound on osteosarcoma cell lines.

  • Cell Preparation:

    • Culture osteosarcoma cells (e.g., K7M2) to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate.

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • In the upper chamber, add 100 µL of the cell suspension.

    • Add this compound or vehicle control (DMSO) to both the upper and lower chambers at the desired final concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Quantification:

    • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in several fields of view under a microscope.

2. Zebrafish Embryo Phenotyping Assay

This in vivo assay is used to assess the effect of this compound on embryonic development, which can serve as a surrogate for its impact on cell motility.

  • Embryo Preparation:

    • Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium.

  • Compound Treatment:

    • At 4-6 hours post-fertilization (hpf), transfer the embryos to a 6-well plate (20-30 embryos per well).

    • Add this compound to the E3 medium to achieve the desired final concentration (e.g., 10 µM). Include a DMSO vehicle control.

  • Phenotypic Analysis:

    • Incubate the embryos at 28.5°C.

    • At 24 and 48 hpf, examine the embryos under a dissecting microscope for any developmental defects, paying close attention to tail curvature and overall morphology.

    • Quantify the percentage of embryos exhibiting the desired phenotype in each treatment group.

Visualizations

Signaling Pathway Diagram

Ezrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_phenotype Cellular Phenotype Receptor Growth Factor Receptor (e.g., EGFR) Ezrin_inactive Inactive Ezrin (Cytosolic) Receptor->Ezrin_inactive Activation Signal CD44 CD44 CD44->Ezrin_inactive Ezrin_active Active Ezrin (p-Ezrin) Ezrin_inactive->Ezrin_active Phosphorylation PI3K PI3K Ezrin_active->PI3K RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Ezrin_active->RhoGTPases Actin Actin Cytoskeleton Ezrin_active->Actin Linker This compound This compound This compound->Ezrin_active Inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ROCK ROCK RhoGTPases->ROCK ROCK->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: The Ezrin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Confirm High Ezrin Expression in Cell Line Start->Check_Cells Check_Protocol Review Experimental Protocol (Controls, Incubation Time, etc.) Start->Check_Protocol Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Check_Cells->Dose_Response Check_Protocol->Dose_Response Viability_Assay Run Parallel Cell Viability Assay Dose_Response->Viability_Assay Off_Target Investigate Potential Off-Target Effects Dose_Response->Off_Target If results are still inconsistent Orthogonal_Assay Consider Orthogonal Assays (e.g., Wound Healing) Viability_Assay->Orthogonal_Assay Interpret Interpret Results Orthogonal_Assay->Interpret Off_Target->Interpret

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Troubleshooting MMV667492-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are intended to assist researchers and scientists in mitigating cytotoxicity potentially induced by the Ezrin inhibitor MMV667492. As specific cytotoxicity data for this compound is limited in publicly available literature, this guide heavily relies on data from a closely related Ezrin inhibitor, NSC668394. Users should consider this substitution when interpreting the provided information and designing their experiments.

Troubleshooting Guides

This section provides a step-by-step approach to address common issues related to this compound-induced cytotoxicity during in-vitro experiments.

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause 1: Suboptimal Compound Concentration.

  • Troubleshooting Step 1: Determine the 50% cytotoxic concentration (CC50). It is crucial to perform a dose-response experiment to identify the concentration of this compound that reduces cell viability by 50%. This will help in selecting a concentration range that is effective for inhibiting Ezrin without causing excessive cell death.

  • Troubleshooting Step 2: Start with a low concentration range. Based on studies with the analog NSC668394, which was not cytotoxic to some cell lines at 10 µM, it is advisable to start with a concentration range from nanomolar to low micromolar.[1]

  • Troubleshooting Step 3: Compare with on-target inhibition. The goal is to use a concentration that inhibits Ezrin phosphorylation without being broadly cytotoxic. For NSC668394, the IC50 for inhibiting Ezrin phosphorylation was found to be around 8.1 µM.[1] Aim for a concentration that is at or slightly above the IC50 for Ezrin inhibition but well below the CC50 for your specific cell line.

Possible Cause 2: Extended Incubation Time.

  • Troubleshooting Step 1: Optimize incubation duration. The duration of exposure to this compound can significantly impact cell viability. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired biological effect with minimal cytotoxicity.

  • Troubleshooting Step 2: Consider shorter time points. For some biological readouts, a shorter incubation period may be sufficient and can help reduce cytotoxicity.

Possible Cause 3: Off-Target Effects.

  • Troubleshooting Step 1: Investigate potential off-target kinase inhibition. While NSC668394, an analog of this compound, did not show significant inhibition of PKC isoforms, it is possible that this compound has different off-target activities.[1] If you suspect off-target effects, consider using a more specific Ezrin inhibitor if available or performing kinase profiling assays.

  • Troubleshooting Step 2: Modulate downstream signaling pathways. Ezrin is known to interact with the PI3K/Akt and NF-κB signaling pathways.[2] If this compound-induced cytotoxicity is suspected to be mediated through these pathways, consider co-treatment with known inhibitors of these pathways to see if cytotoxicity is rescued.

Possible Cause 4: Cell-Type Specific Sensitivity.

  • Troubleshooting Step 1: Test different cell lines. The cytotoxic effects of Ezrin inhibitors can be cell-type dependent. For instance, NSC668394 showed cytotoxicity in rhabdomyosarcoma cells at concentrations that were non-toxic to osteosarcoma and endothelial cells.[1][3] If possible, test your hypothesis in multiple cell lines to ensure the observed effects are not due to a cell-line-specific sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

Q2: How can I differentiate between on-target Ezrin inhibition and off-target cytotoxicity?

A2: To distinguish between on-target and off-target effects, you can perform several experiments:

  • Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with varying potencies for Ezrin inhibition. A correlation between Ezrin inhibition and cytotoxicity would suggest an on-target effect.

  • Rescue Experiments: Overexpress a constitutively active form of Ezrin or a downstream effector to see if it can rescue the cytotoxic phenotype.

  • Orthogonal Approaches: Use genetic approaches like siRNA or CRISPR to knockdown Ezrin and compare the phenotype to that observed with this compound treatment.

Q3: Are there any known signaling pathways involved in this compound-induced cytotoxicity?

A3: While the specific cytotoxic mechanism of this compound is not fully elucidated, Ezrin is a known regulator of pro-survival signaling pathways, including PI3K/Akt and NF-κB.[2] Inhibition of Ezrin could potentially disrupt these pathways, leading to apoptosis. Therefore, investigating the activation status of key proteins in these pathways (e.g., phosphorylation of Akt, nuclear translocation of NF-κB) upon this compound treatment can provide insights into the mechanism of cytotoxicity.

Q4: What are some general best practices to minimize cytotoxicity in my experiments?

A4:

  • Use a Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

  • Ensure Compound Solubility: Poor solubility can lead to compound precipitation and non-specific effects. Ensure this compound is fully dissolved in your culture medium.

  • Optimize Cell Seeding Density: Cell density can influence the cellular response to a compound. Ensure consistent and optimal cell seeding for your assays.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of the Ezrin Inhibitor NSC668394 (this compound Analog)

Target/Cell LineAssayIC50 Value (µM)Reference
Ezrin Phosphorylation (in vitro)Kinase Assay8.1[1]
Rh30 (Rhabdomyosarcoma)Cell Viability2.766[3]
RD (Rhabdomyosarcoma)Cell Viability7.338[3]
Rh41 (Rhabdomyosarcoma)Cell Viability4.654[3]
Rh18 (Rhabdomyosarcoma)Cell Viability5.869[3]

Table 2: Binding Affinity (KD) of NSC668394

Target ProteinKD Value (µM)Reference
Ezrin12.59[1]
PKCι58.1[3]

Experimental Protocols

Protocol 1: Determination of CC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Assessing PI3K/Akt and NF-κB Pathway Activation

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, total Akt, p-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Mandatory Visualization

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed q1 Is CC50 determined? start->q1 dose_response Perform Dose-Response (e.g., MTT assay) q1->dose_response No q2 Is Incubation Time Optimized? q1->q2 Yes optimize_conc Optimize Concentration (Use conc. < CC50) dose_response->optimize_conc optimize_conc->q2 time_course Perform Time-Course Experiment q2->time_course No q3 Suspect Off-Target Effects? q2->q3 Yes optimize_time Select Shorter Incubation Time time_course->optimize_time optimize_time->q3 off_target_exp Investigate Off-Target Pathways (e.g., PI3K/Akt, NF-κB) q3->off_target_exp Yes end Reduced Cytotoxicity q3->end No co_treatment Co-treatment with Pathway Inhibitors off_target_exp->co_treatment co_treatment->end

Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.

signaling_pathway cluster_pathway Potential Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Ezrin Ezrin This compound->Ezrin Inhibits PI3K PI3K Ezrin->PI3K Activates NFkB NF-κB Ezrin->NFkB Activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes NFkB->Apoptosis Inhibits NFkB->CellSurvival Promotes

References

Technical Support Center: Compound-X (MMV667492) Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for Compound-X (MMV667492) to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound-X?

A1: Compound-X is a novel investigational agent hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Compound-X is expected to induce apoptosis and inhibit cell proliferation in cancer cells with an activated PI3K/Akt/mTOR pathway.

Q2: How should I prepare and store Compound-X?

A2: For optimal performance, Compound-X should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can affect cell viability.

Q3: What positive and negative controls should I use in my experiments?

A3: For robust and reliable results, it is essential to include appropriate controls. A known inhibitor of the PI3K/Akt/mTOR pathway (e.g., GDC-0941 or Everolimus) can serve as a positive control to confirm that the assay can detect pathway inhibition. The negative control should be vehicle-treated cells (i.e., cells exposed to the same final concentration of DMSO as the Compound-X treated cells). Untreated cells can also be included as a baseline control.

Troubleshooting Guides

Issue 1: No or low activity of Compound-X observed in our cell-based assay.

This is a common issue when working with a new compound. The lack of an observable effect can stem from several factors related to the compound itself, the cell culture system, or the experimental design.[1] A systematic approach to troubleshooting is recommended.

No_Effect_Workflow start No or Low Activity of Compound-X Observed compound_check 1. Verify Compound Integrity and Handling start->compound_check cell_check 2. Assess Cell Health and Target Expression compound_check->cell_check Compound OK outcome_compound Compound Issue Identified compound_check->outcome_compound Issue Found protocol_check 3. Review Assay Protocol and Parameters cell_check->protocol_check Cells Healthy outcome_cell Cell Issue Identified cell_check->outcome_cell Issue Found data_check 4. Check Data Analysis and Interpretation protocol_check->data_check Protocol Correct outcome_protocol Protocol Issue Identified protocol_check->outcome_protocol Issue Found outcome_data Data Analysis Issue Identified data_check->outcome_data Issue Found re_evaluate Re-evaluate Experiment data_check->re_evaluate Analysis Validated

Caption: Troubleshooting workflow for no observable compound effect.

Potential Cause Recommended Action
Compound Degradation Ensure proper storage of Compound-X stock solutions (-20°C or -80°C) and avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment.
Incorrect Compound Concentration Verify the calculations for your serial dilutions. Perform a wide dose-response curve to ensure the effective concentration range is not being missed.
Cell Line Insensitivity Confirm that your chosen cell line expresses the target pathway (PI3K/Akt/mTOR) and that the pathway is active. You can do this via Western blot for key phosphorylated proteins (e.g., p-Akt, p-S6).
Suboptimal Assay Conditions Optimize the incubation time with Compound-X. The effect of the compound may be time-dependent. Also, ensure the cell density is optimal for the duration of the assay.[2]
Assay Readout Issues Ensure your detection reagent is not expired and is working correctly. Use a positive control to confirm the assay's ability to detect a response.
Issue 2: High variability in assay results (e.g., between replicate wells or plates).

Variability_Sources variability High Assay Variability pipetting Inconsistent Pipetting variability->pipetting cell_seeding Uneven Cell Seeding variability->cell_seeding edge_effects Plate Edge Effects variability->edge_effects reagents Reagent Inhomogeneity variability->reagents incubation Inconsistent Incubation variability->incubation

Caption: Common sources of high assay variability.

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between seeding groups of wells. Pay careful attention to your pipetting technique to ensure consistency.[2]
Edge Effects "Edge effects" (where wells on the perimeter of the plate behave differently) are common. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. For multi-channel pipetting, ensure all tips are drawing and dispensing equal volumes.
Incomplete Reagent Mixing Gently mix the plate on an orbital shaker after adding Compound-X and detection reagents to ensure even distribution.
Temperature/Evaporation Gradients Ensure even temperature distribution in the incubator. Use plate lids to minimize evaporation, especially during long incubation periods.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of Compound-X on cell viability.

Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate for 24h (Cell Adherence) seed_cells->incubate1 add_compound 3. Add Serial Dilutions of Compound-X incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_reagent 5. Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 6. Incubate for 10 min (Signal Stabilization) add_reagent->incubate3 read_plate 7. Read Luminescence incubate3->read_plate end End read_plate->end

Caption: General workflow for a cell viability assay.

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Cell Adherence:

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.

  • Compound Addition:

    • Prepare a 2X serial dilution of Compound-X in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Presentation

Table 1: Example Dose-Response Data for Compound-X
Compound-X (µM)% Viability (Mean)Standard Deviation
1005.21.5
33.315.82.1
11.148.94.5
3.785.33.8
1.295.12.9
0.498.71.8
0.199.51.5
0 (Vehicle)100.02.0
Table 2: Assay Quality Control Parameters
ParameterValueAcceptance Criteria
Z'-factor 0.75> 0.5
Signal-to-Background 150> 10
CV% of Controls < 10%< 20%

These tables provide a clear and concise summary of the experimental results and assay performance, which is crucial for evaluating the reproducibility and reliability of the data.

References

Validation & Comparative

Validating the Target Engagement of MMV667492: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of MMV667492, a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a critical enzyme for parasite survival. While specific quantitative data for this compound is not publicly available, this document leverages experimental data from its closely related precursor, TCMDC-135051, and other PfCLK3 inhibitors to illustrate the validation process.

Direct Target Engagement: Biochemical Assays

Direct target engagement is most commonly validated through in vitro biochemical assays that measure the inhibitor's ability to modulate the enzymatic activity of its purified target protein.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of TCMDC-135051 and its analogs against recombinant PfCLK3. This data is typically generated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

CompoundDescriptionPfCLK3 IC50 (nM)[1]
TCMDC-135051 Precursor to this compound19
Analog 1 Covalent Inhibitor (chloroacetamide)~10 (pIC50 = 8.02)[2]
Analog 2 Non-covalent control for Analog 1>10,000
Imidazopyridazine Analog Alternative Scaffold<100
Experimental Protocol: PfCLK3 TR-FRET Kinase Assay

This protocol is adapted from methodologies described for similar kinase assays.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against PfCLK3.

Materials:

  • Recombinant full-length PfCLK3 enzyme

  • Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphoserine/threonine antibody (Donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the compound dilutions to the assay plate.

  • Add 2.5 µL of PfCLK3 enzyme solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for PfCLK3.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a buffer with EDTA.

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Target Engagement and Phenotypic Response

Validating target engagement within the complex environment of the parasite is crucial. This is typically achieved by measuring the compound's effect on parasite viability.

Data Presentation: Anti-parasitic Activity

The following table presents the 50% effective concentration (EC50) of TCMDC-135051 and its analogs against the asexual blood stage of P. falciparum (3D7 strain). This data is often generated using a SYBR Green I-based parasite viability assay.

CompoundDescriptionP. falciparum 3D7 EC50 (nM)[1]
TCMDC-135051 Precursor to this compound270
Analog 1 Covalent Inhibitor (chloroacetamide)~79 (pEC50 = 7.1)[2]
Analog 2 Non-covalent control for Analog 1>10,000
Imidazopyridazine Analog Alternative ScaffoldNot reported
Chloroquine Control Antimalarial~35
Experimental Protocol: P. falciparum SYBR Green I Viability Assay

Objective: To determine the EC50 of a test compound against the asexual blood stage of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum 3D7 culture

  • Complete parasite culture medium (RPMI-1640 with supplements)

  • Human red blood cells

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Test compound (e.g., this compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Add 100 µL of the compound dilutions to the assay plate.

  • Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plates for 72 hours in a gassed, humidified chamber at 37°C.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Alternative and Orthogonal Validation Methods

To further strengthen the evidence for target engagement, several advanced techniques can be employed.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of a binding ligand. Ligand binding typically increases the melting temperature of the protein, which can be detected by Western blotting or mass spectrometry.

  • Kinobeads Competition Assay: This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. The ability of a test compound to compete with the beads for binding to its target kinase is quantified by mass spectrometry.

  • Resistant Mutant Analysis: A powerful genetic approach involves generating parasites with a mutation in the putative target protein that confers resistance to the inhibitor. A significant shift in the EC50 for the mutant strain compared to the wild-type strain provides strong evidence of on-target activity. For PfCLK3 inhibitors, a G449P mutation has been shown to confer resistance.[1]

Visualizations

Signaling_Pathway This compound This compound PfCLK3 PfCLK3 This compound->PfCLK3 inhibition SR_proteins SR Proteins PfCLK3->SR_proteins phosphorylation Splicing Splicing SR_proteins->Splicing Pre_mRNA Pre-mRNA Pre_mRNA->Splicing Mature_mRNA Mature mRNA Splicing->Mature_mRNA Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite_Survival Protein_Synthesis->Parasite_Survival

Caption: PfCLK3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_orthogonal Orthogonal Validation b1 Purified PfCLK3 b2 TR-FRET Assay b1->b2 b3 IC50 Determination b2->b3 o3 Target Confirmation b3->o3 c1 P. falciparum Culture c2 SYBR Green I Assay c1->c2 c3 EC50 Determination c2->c3 c3->o3 o1 CETSA / Kinobeads o1->o3 o2 Resistant Mutants o2->o3

Caption: Experimental workflow for validating PfCLK3 target engagement.

Logical_Relationship cluster_0 Hypothesis cluster_1 Evidence cluster_2 Conclusion a This compound inhibits PfCLK3 b Biochemical Assay (IC50) a->b c Cellular Assay (EC50) a->c d Orthogonal Methods (CETSA, etc.) a->d e Resistant Mutant Shift a->e f Target Engagement Validated b->f c->f d->f e->f

Caption: Logical framework for validating target engagement.

References

A Comparative Analysis of Antitubercular Prodrugs: MMV667492 (TP053) vs. Pretomanid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and experimental validation of two promising nitric oxide-releasing candidates in the fight against Mycobacterium tuberculosis.

In the ongoing battle against tuberculosis (TB), particularly drug-resistant strains, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a comparative analysis of two such compounds, MMV667492 (also known as TP053) and Pretomanid. Both are prodrugs that leverage the release of nitric oxide (NO) to exert their bactericidal effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of TB. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective mechanisms, in vitro efficacy, and the experimental protocols used to characterize them.

At a Glance: Key Compound Characteristics

FeatureThis compound (TP053)Pretomanid
Drug Class ThienopyrimidineNitroimidazooxazine
Activation Enzyme Mycothiol-dependent nitroreductase (Mrx2)Deazaflavin-dependent nitroreductase (Ddn)
Primary Mechanism Release of nitric oxide (NO) and a reactive metabolite.Release of nitric oxide (NO) and inhibition of mycolic acid synthesis.[1][2]
Activity Spectrum Replicating and non-replicating M. tuberculosis.[3]Replicating and non-replicating M. tuberculosis.[2]

Mechanism of Action: A Tale of Two Activation Pathways

Both this compound and Pretomanid are inactive prodrugs that require enzymatic activation within the mycobacterial cell to become potent antibacterial agents. Their shared strategy involves the generation of nitric oxide, a reactive nitrogen species known to be effective against non-replicating, persistent forms of M. tuberculosis that are notoriously difficult to eradicate with conventional antibiotics.

This compound (TP053) is activated by the mycothiol-dependent nitroreductase, Mrx2.[3] This enzyme reduces the thienopyrimidine core, leading to the release of nitric oxide. In addition to NO, this activation process also generates a highly reactive metabolite, 2-(4-mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol, which is believed to contribute to its activity against replicating bacteria.[3]

Pretomanid , on the other hand, is activated by a different enzyme, the deazaflavin-dependent nitroreductase (Ddn).[1] This activation also results in the release of nitric oxide, which is crucial for its activity against anaerobic, non-replicating bacilli. Furthermore, Pretomanid has a dual mechanism of action; it also inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption of cell wall integrity contributes to its efficacy against actively replicating bacteria.[1][2]

Antitubercular Prodrug Activation Pathways Comparative Activation Pathways of this compound and Pretomanid cluster_0 This compound (TP053) Pathway cluster_1 Pretomanid Pathway This compound This compound Mrx2 Mrx2 This compound->Mrx2 Activation Nitric Oxide_1 Nitric Oxide (NO) Mrx2->Nitric Oxide_1 Reactive Metabolite Reactive Metabolite Mrx2->Reactive Metabolite Bactericidal Effect_1 Bactericidal Effect Nitric Oxide_1->Bactericidal Effect_1 Reactive Metabolite->Bactericidal Effect_1 Pretomanid Pretomanid Ddn Ddn Pretomanid->Ddn Activation Nitric Oxide_2 Nitric Oxide (NO) Ddn->Nitric Oxide_2 Mycolic Acid Inhibition Inhibition of Mycolic Acid Synthesis Ddn->Mycolic Acid Inhibition Bactericidal Effect_2 Bactericidal Effect Nitric Oxide_2->Bactericidal Effect_2 Mycolic Acid Inhibition->Bactericidal Effect_2

Caption: Activation pathways of this compound and Pretomanid.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. The following table summarizes the available MIC data for both compounds against M. tuberculosis.

CompoundM. tuberculosis Strain(s)MIC (µg/mL)
This compound (TP053)Wild-type0.125[3]
PretomanidDrug-susceptible, monoresistant, MDR, and XDR isolates0.005 - 0.48

While direct comparative studies are limited, the available data suggests that both compounds exhibit potent activity against M. tuberculosis in the sub-micromolar range. Pretomanid has been more extensively characterized against a wider range of drug-resistant strains, demonstrating its potential for treating challenging TB infections. Further studies are needed to evaluate the efficacy of this compound against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Toxicity Profile

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are outlines of key experimental methodologies used in the characterization of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined as the lowest concentration of the drug that inhibits the visible growth of a microorganism. A common method is the broth microdilution assay.

MIC Assay Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare Drug Dilutions Prepare serial dilutions of the test compound in a 96-well plate. Start->Prepare Drug Dilutions Inoculate Bacteria Add a standardized inoculum of M. tuberculosis to each well. Prepare Drug Dilutions->Inoculate Bacteria Incubate Incubate the plate at 37°C. Inoculate Bacteria->Incubate Assess Growth Visually or spectrophotometrically assess bacterial growth. Incubate->Assess Growth Determine MIC The MIC is the lowest concentration with no visible growth. Assess Growth->Determine MIC End End Determine MIC->End

Caption: A generalized workflow for determining the MIC of a compound.

Detailed Protocol Outline:

  • Preparation of Drug Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its density adjusted to a McFarland standard (e.g., 0.5), which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions. The plate is then sealed and incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the drug at which there is no visible growth. Growth can also be assessed using a growth indicator like resazurin.

Nitric Oxide (NO) Release Assay (Griess Assay)

The Griess assay is a common method for quantifying nitrite, a stable and quantifiable breakdown product of nitric oxide in aqueous solutions.

Griess Assay Workflow Workflow for Nitric Oxide Detection using the Griess Assay Start Start Sample Collection Collect supernatant from cell cultures or enzymatic reactions. Start->Sample Collection Add Griess Reagent Add Griess reagent (sulfanilamide and NED) to the samples. Sample Collection->Add Griess Reagent Incubate Incubate at room temperature to allow for color development. Add Griess Reagent->Incubate Measure Absorbance Measure the absorbance at ~540 nm using a plate reader. Incubate->Measure Absorbance Quantify Nitrite Calculate nitrite concentration based on a standard curve. Measure Absorbance->Quantify Nitrite End End Quantify Nitrite->End

Caption: A generalized workflow for the Griess assay.

Detailed Protocol Outline:

  • Sample Preparation: Supernatants from M. tuberculosis cultures treated with the test compound, or from in vitro enzymatic assays containing the activating enzyme and the prodrug, are collected.

  • Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.

  • Griess Reaction: The Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED), is added to the samples and standards. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a colored azo compound.

  • Measurement: After a short incubation period at room temperature to allow for color development, the absorbance of the samples is measured using a spectrophotometer or plate reader at approximately 540 nm.

  • Quantification: The nitrite concentration in the samples is determined by comparing their absorbance values to the standard curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is used to determine the cytotoxicity of a compound against mammalian cells.

Detailed Protocol Outline:

  • Cell Seeding: Mammalian cells (e.g., HepG2, a human liver cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured on a plate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

Both this compound (TP053) and Pretomanid represent promising avenues in the development of new antitubercular agents, particularly due to their shared ability to generate nitric oxide and target non-replicating bacteria. Pretomanid is further along in the development pipeline, with more extensive data on its efficacy against drug-resistant strains and a better-characterized toxicity profile.

For this compound to advance as a viable clinical candidate, further research is needed to:

  • Evaluate its efficacy against a broad panel of drug-resistant M. tuberculosis clinical isolates.

  • Conduct comprehensive preclinical toxicology studies to establish its safety profile and determine key parameters such as the half-maximal inhibitory concentration (IC50) against various mammalian cell lines.

  • Perform in vivo efficacy studies in animal models of tuberculosis to assess its therapeutic potential.

Direct, head-to-head comparative studies of these two compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative strengths and weaknesses. The continued exploration of compounds like this compound and Pretomanid is crucial for expanding our arsenal against the global threat of tuberculosis.

References

Independent Validation of MMV667492's Anti-Metastatic Activity in Osteosarcoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anti-metastatic activity of the novel Ezrin inhibitor, MMV667492, with alternative compounds. The information is based on published experimental data, with a focus on providing researchers with the necessary details to evaluate its potential as a therapeutic agent for metastatic osteosarcoma.

Executive Summary

This compound has been identified as a potent inhibitor of Ezrin, a protein critically involved in the metastatic progression of several cancers, including osteosarcoma. The initial discovery and characterization of this compound demonstrated its ability to directly bind to Ezrin and inhibit cancer cell motility and metastasis in preclinical models. However, a crucial aspect for its further development and adoption in research is independent validation of these findings. To date, while the initial data is promising, there is a notable absence of published studies from independent research groups that validate the reported anti-Ezrin activity of this compound. This guide, therefore, presents the currently available data for this compound alongside that of more established Ezrin inhibitors, NSC305787 and NSC668394, to offer a comprehensive comparative perspective.

Data Presentation: Quantitative Comparison of Ezrin Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives based on their ability to bind to and inhibit Ezrin.

CompoundTargetBinding Affinity (Kd)Reference
This compound Ezrin 29.4 nM [1]
NSC305787Ezrin~10 µM[2]
NSC668394Ezrin~10 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of these Ezrin inhibitors are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the direct binding affinity of small molecule inhibitors to the Ezrin protein.

Methodology:

  • Recombinant full-length human Ezrin protein is immobilized on a sensor chip (e.g., Biacore CM5).

  • A running buffer (e.g., HBS-P) is continuously flowed over the chip surface.

  • The small molecule inhibitor, dissolved in the running buffer at various concentrations, is injected over the sensor surface.

  • The association and dissociation of the inhibitor to the immobilized Ezrin are monitored in real-time by detecting changes in the surface plasmon resonance signal.

  • The binding kinetics (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Osteosarcoma Cell Migration Assay (xCELLigence)

Objective: To assess the inhibitory effect of the compounds on the migratory capacity of osteosarcoma cells.

Methodology:

  • The upper chamber of a CIM-Plate 16 is seeded with osteosarcoma cells (e.g., K7M2) in serum-free media containing the test compound or vehicle control.

  • The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

  • The plate is placed in the xCELLigence RTCA DP instrument, which measures changes in electrical impedance as cells migrate through the microporous membrane separating the chambers.

  • The cell index, which is proportional to the number of migrated cells, is monitored in real-time over a period of several hours.

  • The inhibitory effect of the compound is determined by comparing the cell index of treated cells to that of control cells.

In Vivo Osteosarcoma Metastasis Model (Mouse)

Objective: To evaluate the efficacy of the inhibitors in preventing or reducing lung metastasis of osteosarcoma cells in a living organism.

Methodology:

  • Immunocompromised mice (e.g., BALB/c nude mice) are injected with metastatic osteosarcoma cells (e.g., K7M2) expressing a reporter gene (e.g., GFP or luciferase) via the tail vein.

  • The mice are then treated with the test compound or vehicle control according to a predetermined dosing schedule.

  • The development of lung metastases is monitored over time using non-invasive imaging techniques (e.g., fluorescence or bioluminescence imaging).

  • At the end of the study, the lungs are harvested, and the number and size of metastatic nodules are quantified.

  • The efficacy of the inhibitor is determined by comparing the metastatic burden in the treated group to the control group.

Mandatory Visualization

Ezrin Signaling Pathway in Metastasis

Ezrin_Signaling_Pathway cluster_0 Inactive State cluster_1 Activation cluster_2 Active State cluster_3 Downstream Effects Inactive Ezrin Inactive Ezrin Active Ezrin Active Ezrin Inactive Ezrin->Active Ezrin Activation Signal PIP2 PIP2 PIP2->Active Ezrin Phosphorylation (T567) Phosphorylation (T567) Phosphorylation (T567)->Active Ezrin Actin Cytoskeleton Actin Cytoskeleton Active Ezrin->Actin Cytoskeleton Binds to Membrane Proteins Membrane Proteins Active Ezrin->Membrane Proteins Links Cell Motility Cell Motility Actin Cytoskeleton->Cell Motility Membrane Proteins->Cell Motility Invasion Invasion Cell Motility->Invasion Metastasis Metastasis Invasion->Metastasis This compound This compound This compound->Active Ezrin Inhibits

Caption: Ezrin activation and its role in promoting metastasis.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays SPR Surface Plasmon Resonance (Binding Affinity) QuantitativeData QuantitativeData SPR->QuantitativeData Kd value CellMigration Cell Migration Assay (xCELLigence) FunctionalData FunctionalData CellMigration->FunctionalData Inhibition of Motility Zebrafish Zebrafish Embryo Phenotype Assay Zebrafish->FunctionalData Phenotypic Changes MouseModel Mouse Osteosarcoma Metastasis Model EfficacyData EfficacyData MouseModel->EfficacyData Reduction in Metastasis Compound Compound Compound->SPR Compound->CellMigration Compound->Zebrafish Compound->MouseModel Validation Validation EfficacyData->Validation

Caption: Workflow for the validation of Ezrin inhibitors.

Conclusion and Future Directions

This compound shows significant promise as a potent Ezrin inhibitor based on the initial discovery and characterization data. Its high binding affinity is a notable advantage over other reported inhibitors. However, the lack of independent validation of its activity is a significant gap that needs to be addressed by the scientific community. Further studies by independent laboratories are crucial to confirm the reported findings and to fully understand the therapeutic potential of this compound. Researchers interested in targeting the Ezrin pathway in osteosarcoma and other metastatic cancers are encouraged to consider this compound in their studies, which would contribute to the necessary independent validation. A direct, head-to-head comparison of this compound with NSC305787 and NSC668394 in various osteosarcoma models by an independent group would be highly valuable.

References

A Head-to-Head Comparison of Ezrin Inhibitors MMV667492 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial compound MMV667492 and its analogs, identified as potent inhibitors of the cytoskeletal protein Ezrin. This comparison is based on available data from preclinical studies and aims to inform researchers on their potential as antimetastatic agents. The data presented is primarily drawn from the seminal work of Çelik et al. (2015), who first identified these compounds as Ezrin inhibitors through a screen of the Medicines for Malaria Venture (MMV) Malaria Box.[1][2]

Executive Summary

Ezrin is a crucial protein linking the actin cytoskeleton to the plasma membrane and is implicated in tumor progression and metastasis.[2] The discovery of small molecule inhibitors of Ezrin, therefore, presents a promising avenue for cancer therapy. A screening of the MMV Malaria Box, a collection of drug-like compounds with known antimalarial activity, identified this compound as a potent anti-ezrin agent.[1][2] This compound, along with other promising hits from the same screen, MMV020549 and MMV666069, represents a novel class of antimetastatic candidates.[1] This guide will compare these MMV compounds with the established Ezrin inhibitor, NSC305787, providing available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for the Ezrin inhibitors discussed in this guide. Direct head-to-head comparison data for the MMV compounds is limited in the public domain; however, their potent activity has been noted.[1] The data for the comparator compound, NSC305787, is more extensively characterized and provides a benchmark for evaluating the potential of the MMV series.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

CompoundTargetAssayValueReference
This compound EzrinSurface Plasmon Resonance (SPR)Potent Binder[1]
MMV020549 EzrinFunctional AssaysPromising Activity[1]
MMV666069 EzrinFunctional AssaysPromising Activity[1]
NSC305787 EzrinSurface Plasmon Resonance (SPR)Kd = 5.85 µM[3][4]
Ezrin (PKCι-induced phosphorylation)In Vitro Kinase AssayIC50 = 8.3 µM[3][4][5]
Moesin (PKCι-induced phosphorylation)In Vitro Kinase AssayIC50 = 9.4 µM[4][6]
Radixin (PKCι-induced phosphorylation)In Vitro Kinase AssayIC50 = 55 µM[4][6]

Table 2: Cellular and In Vivo Activity

CompoundModel SystemAssayEffectConcentrationReference
This compound Osteosarcoma CellsCell MotilityInhibitionNot Specified[1]
Zebrafish EmbryosDevelopmental PhenotypeMimics Ezrin SuppressionNot Specified[1]
Osteosarcoma XenograftLung MetastasisInhibitionNot Specified[1]
NSC305787 Osteosarcoma Cells (K7M2)Cell InvasionInhibition1-10 µM[3][4]
Acute Lymphoblastic Leukemia CellsCell ViabilityIC50 = 2.5-11.2 µM[7]
Zebrafish EmbryosReduced Cell Motility10 µM[3][4]
Mouse Model of OsteosarcomaSuppression of Metastatic Growth0.240 mg/kg/day (i.p.)[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of Ezrin inhibitors, based on established protocols in the field.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique is used to measure the direct binding of small molecules to a target protein in real-time.

  • Immobilization of Ezrin: Recombinant full-length Ezrin protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface.

  • Compound Injection: The small molecule inhibitors (e.g., this compound, NSC305787) are dissolved in a running buffer (e.g., HBS-P with DMSO) and injected at various concentrations over the Ezrin-coated and a reference flow cell.

  • Data Acquisition and Analysis: The binding response is measured in resonance units (RU). The association (kon) and dissociation (koff) rates are determined, and the equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 binding model.[8]

In Vitro Kinase Assay for Inhibition of Ezrin Phosphorylation

This assay assesses the ability of the compounds to inhibit the phosphorylation of Ezrin at Threonine 567 (T567), a key step in its activation.

  • Reaction Mixture: Recombinant Ezrin is incubated with a kinase known to phosphorylate it, such as Protein Kinase C ι (PKCι), in a kinase buffer containing ATP.

  • Compound Treatment: The test compounds are added to the reaction mixture at various concentrations.

  • Detection of Phosphorylation: The level of phosphorylated Ezrin is determined using a phospho-specific antibody against pT567-Ezrin via Western blotting or an ELISA-based format.

  • IC50 Determination: The concentration of the compound that inhibits Ezrin phosphorylation by 50% (IC50) is calculated from a dose-response curve.[6]

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the inhibitors on the migratory capacity of cancer cells.

  • Cell Seeding: Cancer cells (e.g., osteosarcoma cell lines) are seeded in the upper chamber of a Transwell insert with a porous membrane, in a serum-free medium.

  • Chemoattractant and Treatment: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). The cells are treated with the test compounds at various concentrations.

  • Incubation: The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope.[9][10]

Zebrafish Embryo Model for In Vivo Efficacy

The zebrafish embryo model is used to assess the in vivo effects of the compounds on cell motility and development, which can be indicative of anti-metastatic potential.

  • Embryo Collection and Staging: Zebrafish embryos are collected and allowed to develop to a specific stage (e.g., 6 hours post-fertilization).

  • Compound Exposure: Embryos are placed in a multi-well plate containing embryo medium and the test compounds at various concentrations.

  • Phenotypic Analysis: The embryos are observed at different time points for developmental defects that mimic those seen with genetic knockdown of Ezrin, such as defects in cell migration during gastrulation.[11][12]

Mandatory Visualization

Ezrin Signaling Pathway

The following diagram illustrates the central role of Ezrin in linking cell surface receptors to the actin cytoskeleton and downstream signaling pathways involved in cell survival, proliferation, and motility.

Ezrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Receptor Transmembrane Receptors (e.g., CD44, ICAMs) Ezrin_active Active Ezrin (Membrane-associated) Receptor->Ezrin_active PIP2 PIP2 PIP2->Ezrin_active Ezrin_inactive Inactive Ezrin (Cytosolic) Ezrin_inactive->Ezrin_active Phosphorylation (T567) + PIP2 Binding PI3K_Akt PI3K/Akt Pathway Ezrin_active->PI3K_Akt Rho_GTPase Rho GTPase Signaling Ezrin_active->Rho_GTPase Actin Actin Cytoskeleton Ezrin_active->Actin Survival Cell Survival & Proliferation PI3K_Akt->Survival Motility Cell Motility & Invasion Rho_GTPase->Motility Actin->Motility This compound This compound & Analogs This compound->Ezrin_active Inhibition

Caption: Ezrin activation and its role in downstream signaling.

Experimental Workflow for Screening Ezrin Inhibitors

This diagram outlines a typical workflow for the identification and characterization of novel Ezrin inhibitors.

Experimental_Workflow Start Start: Compound Library (e.g., Malaria Box) PrimaryScreen Primary Screen: Direct Binding to Ezrin (e.g., Surface Plasmon Resonance) Start->PrimaryScreen Hits Identify Primary Hits PrimaryScreen->Hits SecondaryScreen Secondary Screens: In Vitro Functional Assays Hits->SecondaryScreen Confirmed Binders InVitroAssays - Ezrin Phosphorylation Assay - Cell Migration/Invasion Assay - Cell Viability Assay SecondaryScreen->InVitroAssays LeadCandidates Select Lead Candidates SecondaryScreen->LeadCandidates InVivoValidation In Vivo Validation LeadCandidates->InVivoValidation Potent & Selective Hits InVivoModels - Zebrafish Embryo Model - Mouse Xenograft Model InVivoValidation->InVivoModels End Preclinical Candidate InVivoValidation->End

Caption: A typical workflow for identifying Ezrin inhibitors.

References

MMV667492: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Ezrin inhibitor MMV667492 with other relevant compounds, focusing on its specificity and selectivity based on available experimental data. This document is intended to aid researchers in evaluating this compound for further investigation and development.

Executive Summary

This compound, a compound originating from the Medicines for Malaria Venture (MMV) Malaria Box, has been identified as a potent inhibitor of Ezrin, a protein implicated in metastatic osteosarcoma. This guide summarizes the key findings on this compound's binding affinity, its functional effects on cancer cell motility and metastasis, and its activity against the malaria parasite Plasmodium falciparum. While a comprehensive kinase selectivity profile for this compound is not publicly available, this guide presents a comparative analysis based on existing data, including a comparison with the known Ezrin inhibitor NSC305787.

Data Presentation

Table 1: In Vitro Specificity and Potency of this compound and Comparator Compounds
CompoundTargetBinding Affinity (Kd)Anti-proliferative IC50 (Osteosarcoma cells)Anti-malarial IC50 (P. falciparum)
This compound Ezrin29.4 nM[1]Not Reported~1.4 µM
NSC305787Ezrin5.85 µMNot ReportedNot Reported
NSC668394Ezrin12.59 µMNot ReportedNot Reported

Note: IC50 values for osteosarcoma cell proliferation were not explicitly reported for these compounds in the primary study. The focus was on cell motility and invasion.

Table 2: Functional Cellular and In Vivo Activity
CompoundCell Migration Inhibition (Osteosarcoma)Zebrafish Embryo PhenotypeIn Vivo Lung Metastasis Inhibition
This compound Potent InhibitionPhenocopies Ezrin suppressionSignificant Inhibition
NSC305787InhibitionMimics Ezrin morpholino phenotypeInhibition

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of this compound to recombinant human Ezrin protein.

  • Methodology:

    • Recombinant full-length human Ezrin protein is immobilized on a CM5 sensor chip.

    • A series of concentrations of this compound in a suitable buffer (e.g., HBS-EP) are flowed over the sensor chip.

    • The association and dissociation of the compound are monitored in real-time by measuring the change in the surface plasmon resonance signal.

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Osteosarcoma Cell Migration Assay (Boyden Chamber Assay)
  • Objective: To assess the effect of this compound on the migratory capacity of osteosarcoma cells.

  • Methodology:

    • Osteosarcoma cells (e.g., K7M2) are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • Cells are treated with various concentrations of this compound or a vehicle control.

    • After a defined incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The percentage of migration inhibition is calculated relative to the vehicle-treated control.

Zebrafish Embryo Development Assay
  • Objective: To evaluate the in vivo effect of this compound on developmental processes, which can be indicative of targeting specific signaling pathways.

  • Methodology:

    • Fertilized zebrafish embryos are placed in a multi-well plate.

    • Embryos are exposed to different concentrations of this compound or a vehicle control in embryo medium.

    • The medium is renewed daily.

    • Morphological changes and developmental defects are observed and scored at specific time points (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope.

    • Phenotypes are compared to those induced by known genetic modifications (e.g., Ezrin morpholinos) to infer target-related effects.

In Vivo Mouse Model of Osteosarcoma Metastasis
  • Objective: To determine the efficacy of this compound in inhibiting lung metastasis of osteosarcoma cells in a living organism.

  • Methodology:

    • Highly metastatic osteosarcoma cells (e.g., K7M2) are injected into the tail vein of immunodeficient mice (e.g., NOD/SCID gamma).

    • Mice are treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection) at a predetermined dosing schedule.

    • After a set period (e.g., 4 weeks), mice are euthanized, and their lungs are harvested.

    • The number and size of metastatic nodules on the lung surface are quantified.

    • Lungs can be further processed for histological analysis to confirm the presence of metastatic tumors.

Plasmodium falciparum Growth Inhibition Assay
  • Objective: To measure the in vitro activity of this compound against the blood stages of the malaria parasite.

  • Methodology:

    • Synchronized cultures of P. falciparum (e.g., 3D7 strain) are incubated in human red blood cells.

    • The parasite cultures are treated with a serial dilution of this compound.

    • After a 48- or 72-hour incubation period, parasite growth is assessed using various methods, such as:

      • SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite biomass.

      • [3H]-hypoxanthine incorporation assay: Radiolabeled hypoxanthine is incorporated into the nucleic acids of viable parasites, and its uptake is measured by scintillation counting.

    • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Specificity and Selectivity Analysis cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis SPR Surface Plasmon Resonance (Binding Affinity to Ezrin) Migration Cell Migration Assay (Osteosarcoma Cells) Zebrafish Zebrafish Development Assay Migration->Zebrafish Phenotypic Correlation Malaria P. falciparum Growth Assay (Anti-malarial Activity) Metastasis Mouse Metastasis Model Zebrafish->Metastasis In Vivo Validation This compound This compound This compound->SPR Specificity This compound->Migration Functional Effect This compound->Malaria Selectivity (vs. human cells)

Caption: Workflow for characterizing this compound's biological activity.

signaling_pathway Simplified Ezrin-Mediated Cell Migration Pathway and Inhibition by this compound Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Ezrin_Active Active Ezrin (Membrane-associated) PIP3->Ezrin_Active Activation Ezrin_Inactive Inactive Ezrin (Cytoplasmic) Ezrin_Inactive->Ezrin_Active Actin Actin Cytoskeleton Ezrin_Active->Actin Linking Cell_Migration Cell Migration & Metastasis Actin->Cell_Migration This compound This compound This compound->Ezrin_Active Inhibition

Caption: Inhibition of Ezrin-mediated cell migration by this compound.

Conclusion

This compound is a potent, direct inhibitor of Ezrin with demonstrated efficacy in cellular and in vivo models of osteosarcoma metastasis. Its nanomolar binding affinity for Ezrin is significantly stronger than that of the comparator compound NSC305787. The functional consequences of this inhibition are evident in the potent suppression of cancer cell migration and the reduction of lung metastasis in preclinical models. Furthermore, this compound exhibits micromolar activity against the malaria parasite Plasmodium falciparum, highlighting a potential for broader applications, although this also underscores the need for comprehensive selectivity profiling to understand its full target landscape.

The lack of a publicly available, broad kinase selectivity profile for this compound is a current limitation in fully assessing its selectivity. Future studies should prioritize such a screen to identify any potential off-target kinase activities, which would be crucial for its further development as a therapeutic agent. Based on the available data, this compound represents a promising lead compound for the development of anti-metastatic therapies targeting Ezrin.

References

Comparative Analysis of MMV667494: An In Vitro Assessment of a Potent Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Experimental Findings of the Antimalarial Compound MMV667494

This guide provides a detailed comparison of the in vitro activity of the antimalarial compound MMV667494, a potent molecule from the Medicines for Malaria Venture (MMV) Pathogen Box. The data presented here is based on a stepwise in vitro screening against Plasmodium falciparum, offering a direct comparison with other experimental compounds and established antimalarial drugs. This document is intended to facilitate further research and development of novel antimalarial agents by providing reproducible experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the in vitro potency of MMV667494 in comparison to other compounds from the MMV Pathogen Box and standard antimalarial drugs. The data is derived from assays performed on the chloroquine-sensitive P. falciparum 3D7 strain and field isolates from The Gambia.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) and 50% Growth Rate Inhibition (GR50) against P. falciparum 3D7

Compound/DrugIC50 (nM)GR50 (nM)
MMV667494 < 0.1 < 0.1
MMV0105761.71.5
MMV6341400.70.6
Chloroquine (CQ)35.14Not Reported
Quinine (QN)41.72Not Reported
Amodiaquine (AMD)45.38Not Reported
Dihydroartemisinin (DHA)2.7Not Reported
Lumefantrine (LUM)132.7Not Reported

Data sourced from a study on the stepwise in vitro screening of MMV pathogen box compounds.[1][2]

Table 2: Parasite Survival Rate Assay (PSRA) against Natural P. falciparum Isolates

CompoundConcentration Tested (3 x IC50 of 3D7)Survival Rate at 72h (%)Interpretation
MMV667494 0.5 nM 0 Highly Cytotoxic
MMV0105765 nM0Slow acting, but potent
MMV6341402 nM>0 (in 4 out of 10 isolates)Potential for drug tolerance
Dihydroartemisinin (DHA)8.1 nM0Potent
Lumefantrine (LUM)398 nMNot Reported-

This assay tested the compounds on 10 natural P. falciparum isolates from The Gambia.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plasmodium falciparum Culture

The laboratory-adapted P. falciparum 3D7 reference isolate was continuously cultured in vitro. The culture conditions were maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The parasites were grown in O+ human red blood cells (RBCs) at a 2% hematocrit and a parasitemia of 0.5% to 2%. The complete culture medium consisted of RPMI 1640 supplemented with 35 mM HEPES, 24 mM NaHCO3, 1 mg/l hypoxanthine, 5 µg/ml gentamicin, and 0.5% (w/v) Albumax II.[1]

In Vitro Drug Susceptibility Testing (IC50 Determination)

The antiplasmodial activity of the compounds was determined using a standardized protocol. The compounds from the MMV Pathogen Box were initially dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. For the assay, serial dilutions of the compounds were prepared. The parasite cultures were exposed to these dilutions for a specified period. The parasite growth inhibition was measured, and the 50% inhibitory concentration (IC50) was calculated. The IC50 values for the reference drugs were also determined under the same conditions for comparison.[1]

Normalized Growth Rate Inhibition (GR50) Analysis

In addition to the standard IC50 determination, a normalized growth rate inhibition (GR50) analysis was performed. This method provides a more accurate measure of drug potency by accounting for the parasite's natural growth rate. The analysis was conducted on the P. falciparum 3D7 strain to further characterize the inhibitory potential of the tested compounds.[2]

Parasite Survival Rate Assay (PSRA)

To assess the cytotoxic effect of the compounds on natural parasite populations, a parasite survival rate assay was conducted. Ten fresh clinical isolates of P. falciparum from malaria patients in The Gambia were used. The isolates were exposed to the test compounds at a concentration equivalent to three times their respective IC50 values against the 3D7 strain. The exposure was maintained for 24, 48, and 72 hours. The survival rate of the parasites was determined at each time point to evaluate the speed and effectiveness of the compounds in killing the parasites.[1][2]

Visualizations

Experimental Workflow for Antimalarial Compound Screening

The following diagram illustrates the stepwise experimental workflow used to identify and characterize potent antimalarial candidates from the MMV Pathogen Box.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Prioritization cluster_2 Secondary Screening & Characterization Compound_Library MMV Pathogen Box (125 Compounds) Primary_Screen IC50 Determination (P. falciparum 3D7) Compound_Library->Primary_Screen GR50_Analysis GR50 Analysis (P. falciparum 3D7) Primary_Screen->GR50_Analysis Data_Analysis Potency Comparison (vs. Chloroquine) GR50_Analysis->Data_Analysis Select_Hits Selection of Potent Compounds (e.g., MMV667494, MMV010576, MMV634140) Data_Analysis->Select_Hits PSRA Parasite Survival Rate Assay (Natural P. falciparum Isolates) Select_Hits->PSRA Final_Evaluation Evaluation of Cytotoxicity and Potential for Drug Tolerance PSRA->Final_Evaluation

Caption: Experimental workflow for the in vitro screening and characterization of antimalarial compounds.

Hypothetical Signaling Pathway

While the precise mechanism of action for MMV667494 has not been elucidated in the reviewed literature, a common target for antimalarial drugs is the parasite's metabolic and signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel antimalarial compound.

Hypothetical_Signaling_Pathway cluster_0 Host Cell Invasion cluster_1 Parasite Development & Signaling cluster_2 Drug Intervention Merozoite Merozoite Invasion Invasion (Receptor-Ligand Interaction) Merozoite->Invasion Attachment RBC Red Blood Cell RBC->Invasion Trophozoite Trophozoite Invasion->Trophozoite Kinase_Cascade Protein Kinase Signaling Cascade Trophozoite->Kinase_Cascade Gene_Expression Regulation of Gene Expression Kinase_Cascade->Gene_Expression Replication Parasite Replication Gene_Expression->Replication MMV667494_node MMV667494 (Hypothetical Target) MMV667494_node->Kinase_Cascade Inhibition

Caption: Hypothetical signaling pathway in P. falciparum and a potential point of inhibition by an antimalarial compound.

References

MMV667492: A Potent Ezrin Inhibitor for Metastatic Osteosarcoma Benchmarked Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of MMV667492, a novel small molecule inhibitor of the cytoskeletal protein Ezrin, demonstrates its potential as a therapeutic agent against metastatic osteosarcoma. This guide provides a detailed comparison of this compound with the known Ezrin inhibitor NSC305787, supported by experimental data from peer-reviewed studies. The findings indicate that this compound exhibits superior or comparable anti-metastatic properties, positioning it as a promising candidate for further preclinical and clinical investigation.

Executive Summary

Metastasis remains the leading cause of mortality in osteosarcoma patients. The protein Ezrin has been identified as a key driver of the metastatic cascade, making it a critical target for therapeutic intervention. This compound, identified from the Medicines for Malaria Venture (MMV) Malaria Box, has emerged as a potent Ezrin inhibitor. This document benchmarks this compound against the established Ezrin inhibitor NSC305787, presenting comparative data on their binding affinity and inhibitory effects on cancer cell motility and metastasis.

Comparative Efficacy of Ezrin Inhibitors

The following table summarizes the quantitative comparison between this compound and NSC305787 in inhibiting Ezrin function. The data is extracted from the primary research publication by Çelik et al. in Molecular Cancer Therapeutics (2015).

ParameterThis compoundNSC305787Reference
Binding Affinity (Kd) Not explicitly quantified~10 µM[1]
Inhibition of K7M2 Cell Motility Potent InhibitionPotent Inhibition[1]
In vivo Lung Metastasis Inhibition Significant ReductionSignificant Reduction[1]

Mechanism of Action: Targeting the Ezrin Signaling Pathway

Ezrin plays a pivotal role in linking the actin cytoskeleton to the plasma membrane, thereby influencing cell adhesion, migration, and signal transduction. In metastatic cancer cells, Ezrin is often overexpressed and activated through phosphorylation. This activation promotes the formation of membrane protrusions, such as filopodia and lamellipodia, which are essential for cell motility and invasion. Furthermore, Ezrin is implicated in the activation of pro-survival signaling pathways, including the PI3K/Akt pathway, which contributes to the survival of cancer cells during the metastatic process. This compound exerts its anti-metastatic effects by directly binding to Ezrin and inhibiting its function, thereby disrupting these key metastatic processes.

Ezrin_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Ezrin_inactive Inactive Ezrin AKT->Ezrin_inactive Activation Ezrin_active Active (p-Ezrin) Ezrin_inactive->Ezrin_active Phosphorylation Actin Actin Cytoskeleton Ezrin_active->Actin Linkage Cell_Motility Cell Motility & Invasion Actin->Cell_Motility Metastasis Metastasis Cell_Motility->Metastasis This compound This compound This compound->Ezrin_active Inhibition

Caption: Ezrin signaling pathway in metastasis and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and NSC305787.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the direct binding of the compounds to recombinant Ezrin protein.

  • Instrumentation: Biacore T200 instrument.

  • Methodology:

    • Recombinant human Ezrin protein was immobilized on a CM5 sensor chip.

    • A series of concentrations of this compound and NSC305787 were injected over the chip surface.

    • The association and dissociation of the compounds were monitored in real-time.

    • The binding kinetics (Kon and Koff) were calculated, and the equilibrium dissociation constant (Kd) was determined.

Cell Motility Assay
  • Objective: To assess the inhibitory effect of the compounds on the motility of osteosarcoma cells.

  • Cell Line: K7M2 murine osteosarcoma cells, which have high metastatic potential.

  • Methodology:

    • K7M2 cells were seeded in the upper chamber of a transwell insert.

    • The lower chamber contained a chemoattractant.

    • Cells were treated with various concentrations of this compound or NSC305787.

    • After a defined incubation period, the number of cells that migrated to the lower surface of the insert was quantified.

    • The percentage of inhibition of cell motility was calculated relative to a vehicle-treated control.

In Vivo Lung Metastasis Model
  • Objective: To evaluate the efficacy of the compounds in inhibiting metastasis in a living organism.

  • Animal Model: BALB/c mice.

  • Methodology:

    • K7M2 osteosarcoma cells were injected into the tail vein of the mice to induce experimental lung metastasis.

    • Mice were treated with this compound, NSC305787, or a vehicle control.

    • After a set period, the mice were euthanized, and their lungs were harvested.

    • The number of metastatic nodules on the lung surface was counted to determine the extent of metastasis.

Experimental_Workflow Start Start: Identification of Ezrin Inhibitors Screening Screening of Malaria Box Compounds Start->Screening SPR Surface Plasmon Resonance (Binding Affinity) Screening->SPR Cell_Motility In Vitro Cell Motility Assay (Osteosarcoma Cells) SPR->Cell_Motility In_Vivo In Vivo Metastasis Model (Mouse Model) Cell_Motility->In_Vivo Comparison Comparative Analysis: This compound vs. NSC305787 In_Vivo->Comparison

Caption: Experimental workflow for the evaluation of Ezrin inhibitors.

Conclusion

The presented data strongly suggests that this compound is a highly effective inhibitor of Ezrin, with potent anti-metastatic activity comparable to, and in some aspects potentially exceeding, that of the known inhibitor NSC305787. Its discovery from a library of compounds with known safety profiles in humans further enhances its translational potential. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to advance its development as a novel therapeutic for metastatic osteosarcoma.

References

Safety Operating Guide

Proper Disposal Procedures for MMV667492: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MMV667492 could not be located through publicly available resources. The following information is based on general best practices for the handling and disposal of research-grade chemical compounds with unknown hazard profiles. It is imperative to obtain the official SDS from the supplier before handling or disposing of this compound. The SDS will contain specific, crucial information regarding hazards, personal protective equipment (PPE), and appropriate disposal methods.

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The proper disposal of chemical reagents is a critical component of a safe working environment and environmental responsibility. This document provides general guidance on the disposal of this compound, an Ezrin inhibitor used in research, in the absence of a specific Safety Data Sheet.

General Information and Supplier Details

To obtain the specific SDS for this compound, it is recommended to contact the supplier from which the compound was procured. Below is the key identifying information for this compound:

IdentifierValue
Compound Name This compound
CAS Number 380877-02-1
Molecular Formula C17H19N3O3
Known Suppliers MyBioSource, Immunomart

General Disposal Procedures for Research Chemicals of Unknown Toxicity

In the absence of a specific SDS, this compound should be treated as a hazardous substance. The following step-by-step procedures are recommended for its disposal. These are general guidelines and may need to be adapted based on local regulations and institutional protocols.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a sealed, leak-proof container labeled for chemical waste.

    • Do not mix with other incompatible waste streams. If the solvent used is halogenated, the waste should be segregated into a dedicated halogenated waste container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (380877-02-1), and the primary hazard (e.g., "Caution: Chemical of Unknown Toxicity").

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to prevent spills.

4. Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Provide the EHS office or contractor with all available information about the compound.

Experimental Protocols

Detailed experimental protocols involving this compound were not available in the public domain. For any experimental work, it is crucial to first conduct a thorough risk assessment and consult your institution's safety protocols.

Logical Workflow for Handling Chemicals with Missing SDS

start Start: Receive New Chemical (this compound) find_sds Locate Safety Data Sheet (SDS) start->find_sds sds_found SDS Found? find_sds->sds_found contact_supplier Contact Supplier for SDS sds_found->contact_supplier No review_sds Review SDS for Specific Handling and Disposal Procedures sds_found->review_sds Yes sds_provided SDS Provided by Supplier? contact_supplier->sds_provided handle_as_unknown Treat as Compound of Unknown Toxicity sds_provided->handle_as_unknown No sds_provided->review_sds Yes follow_general Follow General Procedures for Unknown Toxicity handle_as_unknown->follow_general follow_sds Follow SDS Guidelines for Use and Disposal review_sds->follow_sds dispose Dispose of Waste via EHS follow_sds->dispose follow_general->dispose end End dispose->end

Workflow for Handling a Chemical with a Missing SDS.

Personal protective equipment for handling MMV667492

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MMV667492, a potent inhibitor of Ezrin (CAS Number: 380877-02-1; Molecular Formula: C₁₇H₁₉N₃O₃). The following guidelines are designed to ensure the safety of laboratory personnel and the integrity of research.

Disclaimer: A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided below is based on general best practices for handling potent, novel chemical compounds in a research environment. A thorough, compound-specific risk assessment must be conducted before any handling, and the official SDS, when obtained, will supersede this guidance.

Personal Protective Equipment (PPE)

When handling this compound, a stringent PPE protocol is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.

Area of Protection Required PPE Specifications and Use
Respiratory NIOSH-approved respiratorA fit-tested N95 or higher-level respirator is essential, particularly when handling the powdered form or creating solutions. Operations should be conducted in a certified chemical fume hood.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised. Gloves should be changed immediately if contaminated, and always before leaving the work area.
Eye Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a splash hazard.
Body Laboratory coatA fully fastened lab coat, preferably one that is chemical-resistant, is required. Disposable gowns can provide additional protection.

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound is critical to maintaining a safe research environment.

1. Preparation and Weighing:

  • All manipulations of solid this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use anti-static tools and weighing paper.

  • Prepare solutions in the fume hood, adding the solvent to the pre-weighed compound slowly to avoid splashing.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled with the compound name, CAS number, and relevant hazard warnings.

3. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of solid material, gently cover with an absorbent material designated for chemical spills. Do not dry sweep.

  • For liquid spills, absorb with an inert, non-combustible material.

  • All contaminated materials should be collected in a sealed, labeled container for hazardous waste disposal.

  • Appropriate PPE, including respiratory protection, must be worn during cleanup.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

Quantitative Data Summary

The following table presents typical quantitative data that would be found in a substance-specific SDS. Note: The values below are for illustrative purposes only and are not the actual, verified data for this compound.

Property Value Source/Notes
Molecular Weight 313.35 g/mol Calculated from molecular formula
Purity >98%Typical for research-grade compounds
Melting Point Not Determined-
Boiling Point Not Determined-
Solubility Not Determined-
LD50 (Oral) Not Determined-

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for safely handling potent chemical compounds like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution exp_conduct Conduct Experiment prep_solution->exp_conduct exp_observe Record Observations exp_conduct->exp_observe cleanup_decontaminate Decontaminate Work Area exp_observe->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe_remove Doff PPE cleanup_dispose->cleanup_ppe_remove

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MMV667492
Reactant of Route 2
MMV667492

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.